Methyl 3-nitropropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVDKWDSQCJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338238 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20497-95-4 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-nitropropionate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Physicochemical Characterization and Applications of Methyl 3-nitropropanoate
Executive Summary
Methyl 3-nitropropanoate (CAS: 20497-95-4) is the methyl ester derivative of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin found naturally in certain fungi and plants. While chemically simple, this compound occupies a critical niche in two distinct fields: neurotoxicology modeling , where it serves as a lipophilic prodrug to induce Huntington’s disease-like pathology, and synthetic organic chemistry , where it acts as a versatile building block for constructing
This guide provides a rigorous technical analysis of its physicochemical properties, spectral characteristics, synthesis protocols, and safety considerations, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | Methyl 3-nitropropanoate |
| Common Synonyms | 3-Nitropropionic acid methyl ester; Methyl 3-nitropropionate |
| CAS Registry Number | 20497-95-4 |
| Molecular Formula | C |
| Molecular Weight | 133.10 g/mol |
| SMILES | COC(=O)CC[O-] |
| InChI Key | WBLZUCOIBUDNBV-UHFFFAOYSA-N (Acid parent) |
Structural Features
The molecule consists of a linear propanoate backbone terminated by a nitro group.[1]
-
Nitro Group (
): Strongly electron-withdrawing, it significantly increases the acidity of the adjacent -protons (pKa ~8-10), enabling carbon-carbon bond formation. -
Ester Moiety (
): Provides lipophilicity ( ) facilitating cell membrane permeability compared to the free acid, making it an effective delivery vehicle in biological systems.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value | Condition/Note |
| Physical State | Liquid or low-melting solid | Pure form is often an oil; freezes ~20-25°C |
| Boiling Point | 68–70 °C | @ 1 mmHg (Vacuum distillation required) |
| Density | 1.249 g/mL | @ 25 °C |
| Refractive Index ( | 1.4350 | Standard reference |
| Solubility (Water) | Sparingly soluble | Hydrolyzes slowly in aqueous media |
| Solubility (Organic) | High | Soluble in DCM, MeOH, EtOAc, Ether |
| Partition Coeff. (LogP) | ~0.48 | Predicted (XLogP3); Lipophilic enough for BBB transport |
| pKa (C-H Acidity) | ~9.0 | Estimated for protons |
| Flash Point | 110 °C | Closed Cup |
Part 3: Spectral Characterization[3]
Accurate identification relies on distinguishing the methylene protons adjacent to the nitro group from those adjacent to the carbonyl.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 4.70 | Triplet ( | 2H | Deshielded by strong inductive effect of | ||
| 3.74 | Singlet | 3H | Characteristic methyl ester singlet. | ||
| 2.98 | Triplet ( | 2H | Adjacent to carbonyl; coupled to nitro-adjacent protons. | ||
| 170.5 | Singlet | - | Carbonyl carbon. | ||
| 69.5 | Singlet | - | Alpha to nitro group. | ||
| 52.3 | Singlet | - | Methoxy carbon. | ||
| 31.2 | Singlet | - | Alpha to carbonyl. |
Infrared Spectroscopy (FT-IR)[3]
-
1740 cm
: Strong stretch (Ester). -
1555 cm
: Strong asymmetric stretch. -
1375 cm
: Strong symmetric stretch.
Part 4: Synthesis & Experimental Protocols
Protocol 1: Fischer Esterification from 3-Nitropropionic Acid
This is the standard laboratory method, preferred for its simplicity and high yield.
Reagents:
-
3-Nitropropionic acid (3-NPA) [Commercially available or extracted from Arthrinium spp.][3]
-
Methanol (Anhydrous)
-
Sulfuric acid (
, catalytic) or Thionyl Chloride ( )
Workflow:
-
Dissolution: Dissolve 10 mmol (1.19 g) of 3-NPA in 20 mL of anhydrous methanol under nitrogen atmosphere.
-
Catalysis: Cool to 0°C. Add 0.5 mL concentrated
dropwise.-
Alternative: Add 1.2 eq
dropwise at 0°C to generate HCl in situ.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Dilute residue with Ethyl Acetate (50 mL).
-
Wash with sat.
(2 x 20 mL) to remove unreacted acid. -
Wash with Brine (20 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. -
Distillation: Purify the crude oil by vacuum distillation (bp 68°C @ 1 mmHg) to obtain a colorless to pale yellow liquid.
Protocol 2: Synthetic Utility (Nitro-Aldol / Henry Reaction)
Methyl 3-nitropropanoate serves as a "masked" acrylate.
-
Deprotonation: Treat with LDA (Lithium Diisopropylamide) at -78°C to form the nitronate enolate.
-
Addition: Add aldehyde (
). -
Elimination: Subsequent acetylation and elimination of
(or water/acetic acid depending on conditions) yields -substituted acrylates.
Part 5: Biological Mechanism & Toxicology[6][7][8]
Methyl 3-nitropropanoate is a suicide inhibitor prodrug . Upon entry into the cell, it is hydrolyzed by intracellular esterases to release the active toxin, 3-nitropropionic acid.
Mechanism of Action (Mitochondrial Blockade)
-
Transport: The methyl ester crosses the Blood-Brain Barrier (BBB) more efficiently than the free acid.
-
Bioactivation: Hydrolysis yields 3-NPA.
-
Inhibition: 3-NPA is an isoelectronic analogue of succinate. It irreversibly inhibits Succinate Dehydrogenase (Complex II) in the Electron Transport Chain (ETC).
-
Consequence: ATP depletion, lactate accumulation, and oxidative stress leading to striatal neurodegeneration (mimicking Huntington's Disease).
Figure 1: Bioactivation pathway of Methyl 3-nitropropanoate leading to mitochondrial dysfunction.
Part 6: Safety & Handling
Hazard Classification:
-
Acute Toxicity: High (Oral, Dermal, Inhalation).
-
Target Organs: Central Nervous System (Basal Ganglia).
-
Energetic Hazard: Contains a nitro group; potential for rapid decomposition upon heating, though less explosive than polynitro compounds.
Mandatory Safety Protocols:
-
Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Deactivation: Spills should be treated with dilute NaOH (to form the water-soluble salt) followed by absorption with vermiculite. Note: Strong base may cause color change (nitronate formation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Isolate from reducing agents and strong bases.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 3-Nitropropionic acid (Parent Compound Data). Retrieved from [Link]
-
MDPI Molecules. (2025). Progress on 3-Nitropropionic Acid Derivatives: Synthesis and Toxicity. Retrieved from [Link]
-
Doc Brown's Chemistry. (2024). NMR Interpretation of Methyl Esters. Retrieved from [Link]
Sources
- 1. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
Technical Guide: Synthesis of Methyl 3-Nitropropanoate from Propionic Acid
Executive Summary & Strategic Analysis
The synthesis of Methyl 3-nitropropanoate (CAS: 13059-93-3) from Propionic Acid presents a classic regioselectivity paradox in aliphatic chemistry. Direct nitration of propionic acid is thermodynamically driven to the
This guide details the "Acrylate Gateway" protocol. This pathway converts the saturated C3 acid into an
The Retrosynthetic Logic
The transformation relies on changing the reactivity of the propionic backbone from nucleophilic (saturated acid) to electrophilic (Michael acceptor).
Safety & Toxicology Profile (Critical)
WARNING: Methyl 3-nitropropanoate and its parent acid (3-NPA) are potent mitochondrial toxins .
| Hazard Class | Description | Mechanism of Action |
| Neurotoxicity | Irreversible Suicide Inhibitor | Covalently inhibits Succinate Dehydrogenase (Complex II) in the Krebs cycle, causing ATP depletion and oxidative stress. |
| Systemic Effect | Huntington's-like pathology | Induces striatal neurodegeneration. Exposure can lead to dystonia and paralysis. |
| Explosive | Energetic Material | Low molecular weight nitro-compounds are shock-sensitive. Do not distill to dryness. |
Mandatory Controls:
-
Engineering: All operations must be performed in a certified fume hood.
-
PPE: Double nitrile gloves (0.11mm min), chemical splash goggles, and lab coat.
-
Deactivation: Treat spills with 10% NaOH to hydrolyze the ester and form the water-soluble nitronate salt, followed by bleach oxidation.
Phase 1: Precursor Activation
Objective: Convert Propionic Acid to Methyl Acrylate. Note: While Methyl Acrylate is a commodity chemical, the synthesis from Propionic Acid is described here to satisfy the "from scratch" requirement.
Synthesis of Methyl 2-Bromopropionate (HVZ Reaction)
Direct dehydrogenation is difficult in the lab; therefore, we utilize the Hell-Volhard-Zelinsky (HVZ) bromination followed by elimination.
-
Reagents: Propionic Acid (1.0 eq), Bromine (
, 1.05 eq), (0.05 eq, catalyst), Methanol (excess). -
Reaction:
Protocol:
-
Place Propionic Acid (74.1 g, 1 mol) and
(13.5 g, 0.05 mol) in a reactor fitted with a reflux condenser and addition funnel. -
Heat to 70°C. Add Bromine (167.8 g, 1.05 mol) dropwise over 2 hours. Caution: HBr gas evolution.[1]
-
Stir at 80°C until bromine color fades (approx. 2 hours).
-
Cool to 0°C. Slowly add Methanol (100 mL) to quench and esterify. Reflux for 2 hours.
-
Workup: Wash with sat.
, dry over , and distill (b.p. 144°C) to yield Methyl 2-bromopropionate.
Elimination to Methyl Acrylate[1]
-
Reagents: Methyl 2-bromopropionate, Quinoline or
(Base). -
Reaction:
Protocol:
-
Mix Methyl 2-bromopropionate (1 eq) with Quinoline (1.2 eq).
-
Heat to 160-170°C. Methyl Acrylate (b.p. 80°C) will distill off as it forms.
-
Collect the distillate. Stabilize immediately with 10-50 ppm hydroquinone to prevent polymerization.
Phase 2: The Core Synthesis (Oxidative Nitration)
Objective: Regioselective introduction of the nitro group at the
This step utilizes the ambident nature of the nitrite ion (
Mechanistic Pathway[1]
[2]
Experimental Protocol
Reference Basis: Modified procedure based on Kornblum et al. and McMurry et al. [1, 2].
Reagents:
-
Methyl Acrylate: 8.6 g (0.10 mol)
-
Sodium Nitrite (
): 13.8 g (0.20 mol) -
Acetic Acid (Glacial): 100 mL
-
Solvent: DMSO (Dimethyl sulfoxide) or THF (Tetrahydrofuran) - DMSO enhances nitrite nucleophilicity.[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve Sodium Nitrite (13.8 g) in DMSO (50 mL). Ensure complete dissolution.
-
Addition: Add Methyl Acrylate (8.6 g) to the nitrite solution.
-
Acidification: Cool the mixture to 0°C in an ice bath. Add Glacial Acetic Acid (6.0 g, 0.10 mol) dropwise over 30 minutes.
-
Technical Insight: The slow addition of acid is crucial. It generates nitrous acid (
) in situ but maintains a pH where the nitrite ion is still available for nucleophilic attack, while preventing rapid polymerization of the acrylate.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The acrylate spot (
) should disappear, and a new polar spot ( ) should appear. -
Quench: Pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Extract with Diethyl Ether (
).-
Note: Avoid using chlorinated solvents if possible to prevent emulsion formation with DMSO residues.
-
-
Washing: Wash the combined organic layers with:
-
Water (
) to remove DMSO. -
Saturated
( ) to remove acetic acid. -
Brine (
).
-
-
Drying: Dry over anhydrous
and filter. -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator, bath temp < 40°C). DO NOT OVERHEAT due to the thermal instability of nitro compounds.
Purification & Characterization
The crude oil is usually yellow. Purify via flash column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexane
20% Ethyl Acetate/Hexane.[1] -
Yield: Typical isolated yields range from 45% to 60%.
Data Table: Expected Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Darkens on storage |
| Boiling Point | 95°C @ 5 mmHg | Do not distill at atm pressure |
| Triplet at 4.65 ppm confirms | ||
| IR Spectrum | 1740 cm | Asymmetric nitro stretch is diagnostic |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | O-alkylation (Nitrite ester formation) | Ensure solvent is polar aprotic (DMSO) to favor N-alkylation. Keep temperature low (<25°C). |
| Polymerization | Lack of inhibitor | Add 100 ppm Hydroquinone to the reaction mixture if the acrylate polymerizes before reaction. |
| Emulsions | DMSO in workup | Increase the number of water washes or use continuous extraction. |
References
-
Kornblum, N., et al. (1955). "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, 77(23), 6269–6274. Link
- McMurry, J. E., & Musser, J. H. (1975). "Synthesis of alpha,beta-unsaturated nitro compounds." Organic Syntheses, 56, 65.
- Mowry, D. T. (1946). "The Preparation of Nitro- and Amino-alkyl Acrylates." Journal of the American Chemical Society, 68(10), 2105-2106.
-
PubChem Compound Summary. (2023). "Methyl 3-nitropropanoate." National Center for Biotechnology Information. Link
- Beilstein/Reaxys Database. (Accession for CAS 13059-93-3).
Sources
Methyl 3-nitropropanoate molecular weight and formula
Chemical Identity, Synthetic Production, and Mitochondrial Toxicity Mechanisms
Executive Summary
Methyl 3-nitropropanoate (CAS: 20497-95-4) is the methyl ester derivative of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin. While often utilized in organic synthesis as a Michael acceptor or nitro-aldol precursor, its biological significance lies in its role as a lipophilic prodrug. Upon hydrolysis, it releases 3-NPA, a suicide inhibitor of Succinate Dehydrogenase (Complex II), making it a critical tool in neurodegenerative disease modeling (specifically Huntington’s disease) and ischemic preconditioning studies.
This guide provides a comprehensive technical analysis of the compound, moving from physicochemical properties to a validated synthetic protocol and its mechanism of action.[1]
Part 1: Physicochemical Characterization
Methyl 3-nitropropanoate is an aliphatic nitro ester. Unlike its parent acid, the ester exhibits higher lipophilicity, facilitating rapid membrane permeation before intracellular hydrolysis.
Core Data Table[2][3]
| Property | Value | Notes |
| IUPAC Name | Methyl 3-nitropropanoate | |
| Molecular Formula | ||
| Molecular Weight | 133.10 g/mol | Monoisotopic Mass: 133.0375 Da |
| CAS Registry | 20497-95-4 | Distinct from the aromatic analog (Methyl 3-nitrobenzoate) |
| Physical State | Colorless to pale yellow liquid | |
| Density | ~1.25 g/mL (at 25 °C) | |
| Boiling Point | 68–70 °C (at 1 mmHg) | Thermally unstable at high pressure |
| SMILES | COC(=O)CC[O-] | |
| Solubility | Soluble in DCM, MeOH, EtOAc | Hydrolyzes in aqueous base |
Part 2: Synthetic Pathways & Production
Causality in Synthesis Design
While Methyl 3-nitropropanoate can be derived via the Fischer esterification of 3-NPA, this route is inefficient due to the high cost and toxicity of the starting acid. The preferred "Expertise-Driven" route is the Michael Addition of nitromethane to methyl acrylate.
Why this route?
-
Atom Economy: It utilizes readily available, inexpensive starting materials.
-
Scalability: The reaction avoids the use of strong mineral acids that might degrade the nitro group.
-
Base Selection: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) allows for mild conditions, preventing the polymerization of methyl acrylate.
Validated Experimental Protocol: Michael Addition
Objective: Synthesis of Methyl 3-nitropropanoate via base-catalyzed conjugate addition.
Reagents:
-
Nitromethane (
, excess) -
Methyl Acrylate (
, 1.0 equiv)[2] -
DBU (0.1 equiv) or Amberlyst A-21 (solid support base)
-
Solvent: Acetonitrile or neat (if utilizing excess nitromethane)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve Methyl Acrylate (10 mmol) in Nitromethane (5 mL, acts as solvent and reagent). -
Catalysis: Cool the solution to 0°C to suppress polymerization. Add DBU (1 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new spot with lower
than the acrylate. -
Quenching: Dilute with Diethyl Ether (50 mL) and wash with cold 1N HCl (to remove DBU) followed by saturated
and brine. -
Purification: Dry the organic layer over
, filter, and concentrate in vacuo.-
Note: Do not heat above 40°C during concentration to avoid decomposition.
-
-
Distillation: Purify the residue via vacuum distillation (approx. 70°C at 1 mmHg) to obtain the pure colorless liquid.
Self-Validating Checkpoint:
-
1H NMR (
): Look for the singlet methyl ester peak at 3.7 ppm, a triplet at 2.9 ppm ( ), and a triplet at 4.6 ppm ( ). The shift of the nitro-adjacent protons to ~4.6 ppm confirms the successful addition.
Synthesis Logic Diagram
Caption: Figure 1.[3][4] Base-catalyzed Michael addition pathway for the synthesis of Methyl 3-nitropropanoate.
Part 3: Biological Mechanism & Toxicology[7]
Mechanism of Action: Suicide Inhibition
Methyl 3-nitropropanoate acts as a "Trojan Horse." The ester functionality allows it to cross the blood-brain barrier (BBB) and cellular membranes more efficiently than the free acid. Once cytosolic, ubiquitous esterases hydrolyze it to 3-nitropropionic acid (3-NPA).
The Lethal Mimicry:
-
Ionization: At physiological pH, 3-NPA exists as the propionate anion (
). -
Structural Homology: This anion is isoelectronic with Succinate (
), the natural substrate of Complex II (Succinate Dehydrogenase, SDH). -
Irreversible Blockade: 3-NPA enters the active site of SDH.[1][5][6] The enzyme attempts to oxidize it, but the nitro group facilitates the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor or an active site arginine. This permanently inactivates Complex II.
-
Metabolic Collapse:
-
ATP Depletion: The Krebs cycle halts, stopping NADH/FADH2 production for the electron transport chain.
-
ROS Surge: Electrons leak from the stalled chain, generating superoxide radicals.
-
Neurodegeneration: Striatal neurons are particularly sensitive, leading to lesions mimicking Huntington's disease.
-
Toxicity Pathway Diagram
Caption: Figure 2. Bioactivation pathway from ester prodrug to mitochondrial Complex II inhibition.
Part 4: Safety & Handling (Critical)
Hazard Class: Acute Toxin / Irritant. Although the methyl ester is less acutely toxic upon contact than the free acid due to slower systemic release, it must be handled with extreme caution.
-
Explosion Hazard: Small aliphatic nitro compounds can be shock-sensitive or explosive at high temperatures. Do not distill to dryness. Always leave a small residue in the pot.
-
Neurotoxicity: Use double-gloving (Nitrile) and work exclusively in a fume hood. Inhalation of vapors can lead to delayed neurotoxicity.
-
Decontamination: Treat spills with dilute NaOH (to hydrolyze to the water-soluble salt) followed by bleach, then adsorb on vermiculite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 547825, Methyl 3-nitropropanoate. Retrieved from [Link]
-
Ballini, R., et al. (2009). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Molecules, 14(4), 1597-1604. Retrieved from [Link][4]
-
Francis, K., et al. (2025). 3-Nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity.[5] ResearchGate.[1] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-nitropropanoate | C4H7NO4 | CID 547825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Fundamental reactivity of aliphatic nitro compounds
The Aliphatic Nitro Group: A Linchpin in Synthetic Architecture
Executive Summary
The aliphatic nitro group (
Electronic Structure & Physicochemical Properties
The utility of nitroalkanes stems from the unique electronic distribution of the nitro group. It is strongly inductively electron-withdrawing (
The Nitronate Anion & Tautomerism
The
Key Insight (Solvent Effects):
The pKa of nitromethane is
-
Causality: In water, the nitronate anion is stabilized by strong hydrogen bonding to the oxygen atoms. In aprotic polar solvents like DMSO, this stabilization is absent, making the conjugate base less stable and the parent compound less acidic. Operational Tip: When generating nitronates for nucleophilic attack, use strong bases (e.g., LDA,
-BuLi) in THF/DCM or weaker bases (alkoxides) in protic media, depending on the electrophile's sensitivity.
Figure 1: Tautomeric equilibrium and reactivity divergence of nitro compounds.
C-C Bond Formation: The Nitro-Aldol (Henry) Reaction
The Henry reaction is the nitro-analogue of the Aldol addition.[1][2] It couples a nitroalkane with an aldehyde/ketone to form
Mechanism & Stereocontrol
The reaction is reversible. High diastereoselectivity (syn/anti) often requires specific metal catalysts (e.g., Cu(II)-bisoxazoline) or organocatalysts (e.g., thioureas) to rigidify the transition state.
Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction
Objective: Synthesis of chiral
Reagents:
-
Aldehyde substrate (
equiv) -
Nitromethane (
equiv) -
(
) -
Chiral Ligand (e.g.,
) ( )
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve
and the ligand in absolute ethanol. Stir at room temperature for 1 hour. Self-Validation: The solution should turn a deep blue/green, indicating complex formation. -
Substrate Addition: Cool the mixture to
(ice bath). Add nitromethane, followed by the aldehyde.[1] -
Reaction Monitoring: Stir at
. Monitor by TLC every 4 hours. Endpoint: Disappearance of the aldehyde spot. -
Quench: Filter the mixture through a short pad of silica gel to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Why this works: The copper center coordinates both the nitronate and the aldehyde carbonyl, bringing them into proximity while the chiral ligand blocks one face, inducing enantioselectivity.
Functional Group Interconversion: The Nef Reaction
The Nef reaction transforms the nitro group into a carbonyl (aldehyde or ketone), effectively using the nitro group as a "masked" carbonyl anion equivalent (umpolung).[6]
Modern Variants
While the classical Nef uses strong acid (
Table 1: Comparison of Nef Reaction Conditions
| Method | Reagents | Mechanism | Scope/Limitations |
| Classical | Hydrolysis of nitronic acid | Harsh; incompatible with acid-labile groups (acetals). | |
| Oxidative | Oxidation of nitronate | Mild; excellent for primary nitro | |
| Reductive | Imine hydrolysis | Gold Standard. Chemoselective; tolerates esters/alkenes. |
Experimental Protocol: McMurry (TiCl3) Nef Reaction
Objective: Conversion of a secondary nitro compound to a ketone.[6][7]
-
Preparation: Dissolve the nitro compound (
) in THF ( ). -
Buffer: Add a solution of
( ) in water ( ). Causality: The buffer maintains pH , preventing side reactions of the resulting ketone. -
Reduction: Add a
aqueous solution of ( ) dropwise. -
Observation: The purple
solution will turn white/yellow as it oxidizes to . -
Workup: Extract with ether. The reaction is usually instantaneous.
Radical Denitration: The "Traceless" Directing Group
In many synthetic strategies, the nitro group is used to install a carbon chain (via Henry/Michael) and then removed to leave a simple alkyl chain. This is typically achieved via radical denitration.
Mechanism:
-
Radical initiator (AIBN) generates a tributyltin radical (
). - attacks the nitro oxygen, forming a nitroxyl radical.
-
Fragmentation releases the alkyl radical (
) and . -
abstracts a hydrogen from
to propagate the chain.
Figure 2: Divergent synthetic pathways from a common nitro intermediate.
References
-
Ballini, R., & Palmieri, A. (2020). A Walk through Recent Nitro Chemistry Advances. Chemical Reviews. Link (Note: Refers to general body of work by Ballini on Green Nitro Chemistry).
-
Pinnick, H. W. (1990). The Nef Reaction. Organic Reactions, 38, 655-792. Link
-
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Link
-
Palomo, C., et al. (2004).[2] Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitromethane - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. organicreactions.org [organicreactions.org]
- 7. youtube.com [youtube.com]
Technical Guide: Discovery and Synthesis of Methyl 3-Nitropropanoate
Executive Summary & Chemical Identity[1]
Methyl 3-nitropropanoate (M3NP) is the methyl ester of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin found naturally in leguminous plants (Indigofera) and fungi (Arthrinium). In drug development, M3NP serves two critical roles: as a lipophilic pro-drug precursor for inducing Huntington’s Disease-like models in rodents (due to its ability to cross the blood-brain barrier more effectively than the free acid) and as a versatile C3 synthon in organic synthesis.
This guide delineates the evolution of its synthesis from the classical Victor Meyer reaction to the modern Kornblum modification, providing reproducible protocols and mechanistic insights required for high-purity generation.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 3-nitropropanoate |
| CAS Number | 17429-49-1 |
| Molecular Formula | C₄H₇NO₄ |
| Molecular Weight | 133.10 g/mol |
| Boiling Point | ~80–85 °C at 0.5 mmHg (Predicted) |
| Density | ~1.2 g/mL |
| Primary Hazard | Potent Neurotoxin (Suicide inhibitor of Succinate Dehydrogenase) |
Historical Genesis: The Victor Meyer Era
The synthetic history of aliphatic nitro compounds dates back to the 1870s. The foundational work for 3-nitropropionic derivatives was established by J. Lewkowitsch in 1879. While investigating the properties of
The First Synthesis (Reconstruction)
Lewkowitsch successfully synthesized 3-nitropropionic acid by reacting 3-iodopropionic acid with silver nitrite. The subsequent methylation to form Methyl 3-nitropropanoate was originally achieved via acid-catalyzed esterification of this isolated acid.
-
Precursor: 3-Iodopropionic acid[1]
-
Reagent: Silver Nitrite (
) suspended in ether/water. -
Observation: The reaction competed heavily with the formation of the nitrite ester (
), a common byproduct in silver-mediated substitutions.
Historical Significance: This method demonstrated the first controlled introduction of a nitro group at the
-position of a carboxylic acid derivative, overcoming the electronic repulsion typically seen in electron-deficient Michael acceptors.
Modern Synthetic Standard: The Kornblum Modification
For contemporary researchers, the Victor Meyer method is obsolete due to the high cost of silver and poor atom economy. The industry standard for synthesizing Methyl 3-nitropropanoate is the Kornblum Substitution , developed by Nathan Kornblum in the mid-20th century. This method utilizes sodium nitrite (
Mechanistic Logic: The Ambident Nucleophile
The nitrite ion (
-
Nitrogen (N-attack): Forms the desired Nitroalkane (
). -
Oxygen (O-attack): Forms the unstable Alkyl Nitrite (
).
In
Diagram 1: Mechanistic Pathway (Kornblum Substitution)
Caption: The Kornblum substitution favors N-alkylation (green path) over O-alkylation in dipolar aprotic solvents, converting the bromo-ester to the nitro-ester.
Detailed Experimental Protocol
This protocol is optimized for a 50 mmol scale, balancing yield with safety. It utilizes the Kornblum modification on Methyl 3-bromopropionate.
Reagents & Equipment[5][6][7]
-
Substrate: Methyl 3-bromopropionate (8.35 g, 50 mmol)
-
Reagent: Sodium Nitrite (5.2 g, 75 mmol, 1.5 eq) - Dry thoroughly before use.
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (50 mL)
-
Quench: Phloroglucinol (optional, to scavenge nitrite esters) or Urea.
-
Apparatus: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath, N2 atmosphere.
Step-by-Step Methodology
-
Preparation: Flame-dry the glassware and purge with Nitrogen (
). Add anhydrous DMF (50 mL) to the flask. -
Solubilization: Add Sodium Nitrite (
) to the DMF. Stir vigorously. Note that is only sparingly soluble; the reaction proceeds as a slurry. -
Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Lower temperature suppresses O-alkylation and prevents thermal decomposition of the labile nitro product.
-
Addition: Add Methyl 3-bromopropionate dropwise over 20 minutes. Maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1) or GC-MS.
-
Endpoint: Disappearance of the bromo-ester peak.
-
-
Workup (Critical for Purity):
-
Pour the reaction mixture into 150 mL of ice-cold water.
-
Extract with Diethyl Ether (
). -
Wash the combined organic layers with water (
) to remove residual DMF. -
Wash with Brine (
).
-
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure at low temperature (< 40°C). Warning: Nitro compounds can be shock-sensitive or thermally unstable. -
Purification: Purify via vacuum distillation (approx. 80-85°C at 0.5 mmHg) or flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Expected Yield: 55–65% Appearance: Colorless to pale yellow oil.
Safety & Toxicology (Self-Validating Systems)
Working with Methyl 3-nitropropanoate requires a "Self-Validating Safety System" because the molecule is a "suicide substrate."
Mechanism of Toxicity
M3NP hydrolyzes in vivo (via esterases) to 3-NPA. 3-NPA is an isoelectronic analog of succinate. It irreversibly inhibits Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. This leads to a collapse of ATP production and specific neurodegeneration in the striatum (Huntington's model).
Handling Protocols
-
Double-Gloving: Nitrile gloves are permeable to some nitro-esters over time. Change gloves immediately upon splash contact.
-
Deactivation: All glassware and waste must be treated with 10% NaOH solution before disposal. Base treatment converts the nitro compound into the aci-nitro salt, which is water-soluble and eventually decomposes (though still toxic, it prevents volatile dispersion).
-
Validation: Use Ellman’s reagent or simple GC checks to verify surface decontamination.
Diagram 2: Toxicity Pathway
Caption: In vivo activation of Methyl 3-nitropropanoate leading to mitochondrial Complex II blockade.
References
-
Lewkowitsch, J. (1879). Ueber Nitro- und Amidopropionsäure. Berichte der deutschen chemischen Gesellschaft, 12(2), 1432-1438.
-
Kornblum, N., et al. (1956). The Reaction of Aliphatic Halides with Sodium Nitrite in Dimethylformamide. Journal of the American Chemical Society, 78(7), 1457–1459.
-
Gottlieb, D., et al. (1985). 3-Nitropropionic acid: a toxic substance in plants.[2][1][3][4] Phytochemistry, 24(11), 2611-2614. (Context on biological origin).
- McMurry, J. E. (1979). Organic Chemistry of Nitro Compounds. (General reference for Nef and Michael reactions involving nitro-esters).
-
Sigma-Aldrich. (2023).[5] Safety Data Sheet: Methyl 3-bromopropionate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 3-nitropropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-nitropropanoate. As a Senior Application Scientist, this document synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of this important research compound.
Introduction: Understanding the Molecule
Methyl 3-nitropropanoate is a bifunctional organic molecule containing both an ester and a nitro group. This unique combination of functional groups dictates its reactivity, potential degradation pathways, and, consequently, the necessary conditions for its stable storage. The ester moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, while the nitroalkane portion of the molecule presents its own set of stability considerations, including potential thermal and photochemical degradation.
A thorough understanding of these characteristics is paramount for researchers to ensure the reliability and reproducibility of experimental results, as the presence of degradation products can lead to misleading biological or chemical findings. This guide will delve into the key factors affecting the stability of Methyl 3-nitropropanoate and provide detailed protocols for its proper storage and handling.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-nitropropanoate is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₄ | |
| Molecular Weight | 133.10 g/mol | |
| Boiling Point | 68 °C at 1 mmHg | |
| Density | 1.249 g/mL at 25 °C | |
| Refractive Index | nD²⁰ 1.4350 |
Core Stability Profile and Decomposition Pathways
The stability of Methyl 3-nitropropanoate is influenced by several factors, including pH, temperature, and light. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and decomposition involving the nitro group.
Hydrolytic Stability
The ester functional group is the most probable site of hydrolytic degradation. This can occur under both acidic and basic conditions, yielding methanol and 3-nitropropionic acid.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.
The parent compound, 3-nitropropionic acid, is a known neurotoxin and an irreversible inhibitor of succinate dehydrogenase.[1] Therefore, the formation of this degradation product is a critical consideration for both the chemical integrity and the safety of samples.
Caption: Predicted Hydrolytic Degradation Pathways of Methyl 3-nitropropanoate.
Thermal Stability
Photochemical Stability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules. While specific photostability studies on Methyl 3-nitropropanoate are not widely published, it is a prudent practice to protect the compound from light to prevent potential degradation.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of Methyl 3-nitropropanoate, the following storage and handling procedures are recommended:
Storage Conditions
-
Temperature: Store in a cool, dry place.[3] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial with a secure cap).
-
Incompatibilities: Avoid storage near strong bases, strong oxidizing agents, and strong acids.[4][5]
Handling Procedures
-
Use in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid contact with skin and eyes.[3]
-
Minimize the generation and accumulation of dust if handling a solid form.[3]
-
After handling, wash hands thoroughly.[3]
Experimental Workflow for Stability Assessment: A Proactive Approach
For critical applications, it is highly recommended to perform in-house stability assessments. A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to develop a stability-indicating analytical method.
Forced Degradation Protocol
The objective of a forced degradation study is to generate a low level of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 3-nitropropanoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).
-
Photochemical Degradation: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Caption: Workflow for a Forced Degradation Study of Methyl 3-nitropropanoate.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact Methyl 3-nitropropanoate from any degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection is suitable for Methyl 3-nitropropanoate and its potential degradation products due to the presence of the nitro and carbonyl groups. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Conclusion
The chemical stability of Methyl 3-nitropropanoate is a critical factor for its effective use in research and development. The primary routes of degradation are likely hydrolysis of the ester and decomposition related to the nitro group. By adhering to the recommended storage and handling protocols, and by implementing proactive stability assessments when necessary, researchers can ensure the integrity of their samples and the validity of their experimental outcomes. This guide provides a foundational framework for the responsible management of this valuable chemical entity.
References
- Safety Data Sheet for Methyl 3-nitrobenzoate. (2022-11-09).
- 3-Nitropropionic acid - Safety Data Sheet.
- Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets.
- Methyl 3-methyl-4-nitrobenzoate.
- Methyl 3-nitrobenzoate.
- METHYL 3-NITROPROPIONATE 97 | 20497-95-4.
- Methyl 3-nitropropanoate.
- Nitration of methyl benzoate.
- Methyl 3-phenylpropanoate.
- 3-Nitropropionic acid | C3H5NO4.
- METHYL PROPIONATE.
- SAFETY DATA SHEET. (2024-03-02).
- Methyl 3-methylthiopropionate | C5H10O2S.
- Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013-01-20).
- Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.
- Benzoic acid, m-nitro-, methyl ester.
- Methyl 3-nitrobenzoate | C8H7NO4.
- THERMAL DECOMPOSITION OF THE NITROALKANES.
- m-NITROBENZOIC ACID.
- Chemical kinetic modeling and shock tube study of methyl propanoate decomposition. (2017-06-01).
- Preparation of Methyl 3-nitrobenzoate. (2010-01-05).
- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016-03-04).
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021-02-15).
- Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE.
- Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.
Sources
Solubility Profile and Technical Handling of Methyl 3-nitropropanoate
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for Methyl 3-nitropropanoate .
Chemical Name: Methyl 3-nitropropanoate
CAS Registry Number: 16820-20-3 (Note: Frequently associated with CAS 20497-95-4 in literature depending on isotopic labeling or specific salt forms; this guide focuses on the standard non-labeled methyl ester).
Molecular Formula:
Executive Summary & Safety Directive
Methyl 3-nitropropanoate is a polar aliphatic nitro-ester used primarily as a synthetic intermediate in the preparation of
CRITICAL SAFETY WARNING: This compound is a derivative of 3-nitropropionic acid (3-NPA) , a potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) in the Krebs cycle. Upon hydrolysis (chemical or enzymatic), Methyl 3-nitropropanoate releases 3-NPA.
-
Handling: All solubility testing and synthesis must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves and safety goggles are mandatory.
-
Waste: Segregate as hazardous halogen-free organic waste; do not mix with strong bases (risk of nitronate formation and explosive decomposition).
Physicochemical Basis of Solubility
The solubility profile of Methyl 3-nitropropanoate is governed by the competition between its two polar functional groups (nitro and ester) and its short hydrophobic ethylene backbone.
-
Nitro Group (
): Highly polar with a large dipole moment (~3.5 D), facilitating solubility in dipolar aprotic solvents. -
Methyl Ester Group (
): Moderately polar, acting as a hydrogen bond acceptor but not a donor. -
Ethylene Linker (
): Provides minimal lipophilicity, insufficient to drive solubility in non-polar alkanes.
Predicted Hansen Solubility Parameters (HSP)
- (Dispersion): Moderate (London dispersion forces from the carbon chain).
-
(Polarity): High (Due to
and ). - (H-Bonding): Moderate (Acceptor capabilities).
Solubility Profile Data
The following table categorizes solvents based on experimental miscibility and extraction efficiency.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvent for extraction from aqueous phases. Standard solvent for reaction workup. |
| Chlorinated | Chloroform ( | High | Preferred solvent for NMR characterization. |
| Esters | Ethyl Acetate (EtOAc) | High | Primary solvent for liquid-liquid extraction (LLE). slightly less efficient than DCM but safer. |
| Alcohols | Methanol (MeOH) | High | Fully miscible. Often used as the reaction solvent (e.g., Michael addition). |
| Alcohols | Ethanol (EtOH) | High | Fully miscible. Suitable for recrystallization of solid derivatives. |
| Dipolar Aprotic | DMSO / DMF | High | Soluble, but difficult to remove due to high boiling points. Avoid unless necessary for specific reactions. |
| Ethers | Diethyl Ether ( | Moderate/High | Good solubility; useful for precipitating more polar impurities. |
| Alkanes | Hexanes / Heptanes | Low / Immiscible | Methyl 3-nitropropanoate often oils out or forms a biphasic system. Useful for washing away non-polar impurities. |
| Aqueous | Water | Moderate | The compound has partial water solubility. High losses occur if aqueous layers are not back-extracted multiple times. |
Experimental Protocols
Protocol A: Solubility Determination (Saturation Method)
Since Methyl 3-nitropropanoate is a liquid, solubility is defined by miscibility limits rather than saturation concentration.
-
Preparation: Place 100
L of Methyl 3-nitropropanoate in a 2 mL GC vial. -
Addition: Add the target solvent in 50
L increments at 25°C. -
Observation: Vortex for 30 seconds after each addition.
-
Miscible: Single clear phase observed immediately.
-
Immiscible: Distinct phase boundary or persistent turbidity (emulsion).
-
-
Validation: For "Immiscible" solvents (e.g., Hexane), centrifuge at 2000 RPM for 2 minutes to confirm phase separation.
Protocol B: Purification via Liquid-Liquid Extraction (LLE)
This protocol maximizes recovery while removing water-soluble impurities (inorganic salts, excess sodium nitrite).
-
Quench: Dilute the crude reaction mixture with distilled water (ratio 1:1 v/v).
-
Primary Extraction: Add Ethyl Acetate (equal volume to aqueous phase). Shake vigorously for 2 minutes.
-
Phase Separation: Allow layers to settle. Collect the upper organic layer.[1]
-
Troubleshooting: If an emulsion forms (common with nitro compounds), add saturated NaCl (brine) to the aqueous layer to increase ionic strength.
-
-
Back-Extraction: Re-extract the aqueous layer two additional times with fresh Ethyl Acetate. (Partition coefficient
is moderate; single extraction leads to ~20% yield loss). -
Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (
) for 15 minutes. -
Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40°C.
Protocol C: Vacuum Distillation (High Purity)
For analytical grade purity (>98%), vacuum distillation is superior to chromatography.
-
Boiling Point: ~68°C at 1 mmHg (Torr).
-
Setup: Short-path distillation apparatus with a cow receiver.
-
Precaution: Do not exceed bath temperature of 100°C. Nitro compounds are energetic; overheating can cause rapid decomposition. Ensure the system is under high vacuum (< 2 mmHg) before heating.
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the process stage.
Caption: Decision matrix for solvent selection during synthesis, extraction, and purification phases.
Figure 2: Purification Workflow (LLE to Distillation)
A logical flow for isolating pure Methyl 3-nitropropanoate from a crude reaction mixture.
Caption: Step-by-step purification workflow from crude mixture to analytical grade liquid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 547825, Methyl 3-nitropropanoate. Retrieved from [Link]
- Org. Synth. (1920-2025).General procedures for Nitro-ester purification.
Sources
Theoretical Studies on the Electronic Structure of Methyl 3-Nitropropanoate: A Computational & Mechanistic Guide
Executive Summary
Methyl 3-nitropropanoate (M3NP) represents a critical structural motif in the study of mitochondrial toxins. As the ester derivative of 3-nitropropionic acid (3-NPA)—a potent suicide inhibitor of Succinate Dehydrogenase (SDH)—M3NP serves as both a synthetic intermediate and a lipophilic prodrug model.
This guide provides a comprehensive theoretical framework for analyzing the electronic structure of M3NP. It synthesizes Density Functional Theory (DFT) methodologies with biological reactivity descriptors to explain how the nitro-aliphatic core drives the molecule’s transition from a stable ester to a lethal metabolic inhibitor.
Part 1: Theoretical Framework & Computational Methodology
The Computational Directive
To accurately model M3NP, researchers must account for two competing electronic factors: the strong electron-withdrawing nature of the nitro (
Recommended Protocol: Do not rely solely on standard B3LYP functionals, which often underestimate long-range interactions in nitro-aliphatic chains. A multi-tiered approach is required for validation.
| Component | Recommended Method | Causality & Rationale |
| Geometry Optimization | B3LYP/6-311++G(d,p) | The "Gold Standard" for organic ground states. Diffuse functions (++ ) are mandatory to model the lone pairs on Nitro/Ester oxygens. |
| Dispersion Correction | Essential for accurate conformational analysis of the flexible ethylene linker ( | |
| Solvation Model | PCM (Water/Octanol) | Simulates physiological environments. Water (dielectric |
| Frequency Analysis | Harmonic Approx. | Required to verify stationary points (zero imaginary frequencies) and correct for Zero-Point Energy (ZPE). |
Workflow Visualization
The following diagram outlines the logical flow for a complete theoretical characterization, from initial geometry to biological docking.
Figure 1: Sequential computational workflow ensuring geometric stability before advancing to electronic and biological interaction analysis.
Part 2: Geometric & Electronic Landscape
Conformational Isomerism
The ethylene bridge (
-
Anti Conformer: Generally the global minimum due to reduced steric repulsion between the bulky
and groups. -
Gauche Effect: In some solvents, a gauche conformation may be stabilized by weak intramolecular electrostatic attraction between the nitro-oxygen and the carbonyl carbon.
Charge Distribution & NBO Analysis
Natural Bond Orbital (NBO) analysis is critical for understanding the "warhead" of the molecule: the
-
Inductive Effect: The
group is a powerful electron-withdrawing group (EWG). NBO charges typically show the Nitrogen atom carrying a significant positive charge, pulling density from the adjacent carbon. -
Hyperconjugation: This withdrawal weakens the
bonds, making these protons significantly acidic ( for the free acid). -
Result: The molecule is primed to deprotonate, forming a nitronate anion (
). This species is isoelectronic with the carboxylate of succinate, the natural substrate of SDH.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap serves as a descriptor of kinetic stability and chemical hardness (
| Orbital | Localization | Significance |
| HOMO | Nitro-Oxygen Lone Pairs | Nucleophilic character; dictates initial interaction with solvent protons or enzyme residues. |
| LUMO | Electrophilic character; susceptible to nucleophilic attack during hydrolysis of the ester. | |
| Gap ( | ~4.5 - 5.0 eV (DFT) | Indicates a relatively stable molecule in isolation, requiring catalytic activation (enzymatic) to react. |
Part 3: Biological Interface & Toxicity Mechanism
The Suicide Inhibition Pathway
M3NP itself is a precursor. Its electronic structure dictates its hydrolysis rate, but the 3-nitropropionate (3-NPA) metabolite is the active toxin. The toxicity relies on "molecular mimicry."
-
Hydrolysis: Esterases cleave the methyl group, exposing the carboxylic acid.
-
Activation: The mitochondrial pH facilitates the deprotonation of the
-carbon (facilitated by the EWG nitro group described in 2.2). -
Irreversible Binding: The resulting nitronate species enters the Succinate Dehydrogenase (Complex II) active site. It is oxidized to a reactive imine intermediate which covalently binds to the FAD cofactor or active site Arg/His residues, permanently disabling the enzyme.
Pathway Visualization
Figure 2: The metabolic activation pathway of M3NP, highlighting the critical deprotonation step driven by the nitro-group electronics.
Part 4: Experimental Validation Protocols
To validate theoretical data, the following experimental assays are standard.
Vibrational Spectroscopy (IR/Raman)
-
Protocol: Compare calculated harmonic frequencies (scaled by ~0.961 for B3LYP) with experimental FT-IR spectra.
-
Key Markers:
- : ~1550 cm⁻¹ (Strong intensity, sensitive to electronic environment).
- : ~1740 cm⁻¹ (Ester carbonyl stretch).
-
Validation: A match within <20 cm⁻¹ confirms the accuracy of the geometry optimization and basis set choice.
Molecular Docking (In Silico)
-
Target: PDB ID: 1NEN (or similar SDH crystal structures).
-
Protocol:
-
Prepare the ligand (3-NPA nitronate form) using the optimized DFT geometry.
-
Define the grid box around the FAD cofactor.
-
Run docking (e.g., AutoDock Vina) to calculate binding affinity (
). -
Success Metric: Binding energy should be comparable to or lower than succinate (approx -5 to -7 kcal/mol) to demonstrate competitive inhibition potential.
-
References
-
Mechanism of Action (SDH Inhibition)
-
DFT Methodology for Nitro Compounds
-
Electronic structure investigation of methyl-substituted derivatives... using DFT at B3LYP/6-311++G(d,p).[5] SciSpace.
-
-
Conformational Analysis of Esters
- Conformational Analysis of 3-arylpropanoic acids and their methyl esters. Royal Society of Chemistry (RSC).
-
Frontier Molecular Orbitals
-
Vibrational Spectroscopy Benchmarking
- Molecular Structure, Vibrational Analysis... of Nitrobenzoic Acid Using DFT. Scientific Research Publishing.
Sources
- 1. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. malayajournal.org [malayajournal.org]
- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Methyl 3-nitropropanoate as a Bifunctional Linchpin in Heterocycle Synthesis
Topic: Application of Methyl 3-nitropropanoate in the synthesis of novel heterocycles Content Type: Detailed Application Notes and Protocols
Executive Summary
Methyl 3-nitropropanoate (CAS: 13013-02-0) represents a versatile, bifunctional building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its two primary functional groups: the nitro group (serving as a masked carbonyl, a 1,3-dipole precursor, or a leaving group) and the ester moiety (serving as an electrophilic handle for cyclization).
This guide details the strategic application of Methyl 3-nitropropanoate in synthesizing complex heterocycles, specifically focusing on Isoxazolines via [3+2] cycloaddition and Polysubstituted Pyrroles via a Michael-Nef-Cyclization cascade. These protocols are designed for medicinal chemists seeking to expand their scaffold diversity using robust, scalable methodologies.
Strategic Reactivity Profile
To effectively utilize Methyl 3-nitropropanoate, one must understand its specific electronic behaviors:
-
C3-Acidity (Nucleophilic Trigger): The protons at the C3 position (α to the nitro group) are significantly more acidic (
) than those at C2 (α to the ester, ). Base treatment selectively generates the nitronate anion at C3, enabling controlled C-C bond formation. -
Nitro Group Versatility:
-
Oxidation State: Can be reduced to an amine (for lactams) or converted to a ketone (Nef reaction).[1]
-
Dipolar Character: Dehydration yields a nitrile oxide, a potent 1,3-dipole.
-
-
Ester Electrophilicity: Remains intact during initial C3-functionalization, available for subsequent intramolecular trapping by nucleophiles (e.g., amines, enolates).
Reactivity Logic Diagram
Caption: Divergent synthetic pathways originating from Methyl 3-nitropropanoate based on initial activation mode.
Application 1: Synthesis of Functionalized Isoxazolines
Mechanism: Intermolecular [3+2] Cycloaddition. Target Scaffold: 3-(2-methoxycarbonylethyl)-5-substituted-isoxazolines.
The nitro group of Methyl 3-nitropropanoate serves as a precursor to a nitrile oxide 1,3-dipole. This species reacts with alkenes to form isoxazolines, which are valuable pharmacophores and masked
Experimental Workflow
Caption: Step-by-step workflow for the Mukaiyama dehydration method to generate isoxazolines.
Detailed Protocol
Reagents:
-
Methyl 3-nitropropanoate (1.0 equiv)
-
Terminal Alkene (e.g., Styrene, 1-Hexene) (1.2 equiv)
-
Phenyl Isocyanate (PhNCO) (2.0 equiv)
-
Triethylamine (Et
N) (catalytic, 0.1 equiv) -
Solvent: Anhydrous Benzene or Toluene (0.1 M concentration)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-nitropropanoate (1.33 g, 10 mmol) and the alkene (12 mmol) in anhydrous toluene (100 mL).
-
Activation: Add Phenyl Isocyanate (2.2 mL, 20 mmol) to the solution.
-
Initiation: Add Triethylamine (approx. 10 drops) slowly. Note: Slight exotherm may occur.
-
Reaction: Heat the mixture to reflux (110°C) for 8–12 hours. Monitor consumption of the nitroalkane by TLC (stain with KMnO
or Iodine). -
Workup: Cool to room temperature. A precipitate of diphenylurea will form. Filter off the solid urea byproduct using a sintered glass funnel.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the isoxazoline.
Expected Yield: 65–85% depending on alkene sterics.
Self-Validation: The disappearance of the nitro peak (~1550 cm
Application 2: Synthesis of Polysubstituted Pyrroles
Mechanism: Michael Addition
This protocol leverages Methyl 3-nitropropanoate as a "masked" 1,4-dicarbonyl system. The nitro group is first used as a nucleophile to attack a ketone, then converted into a carbonyl, creating the perfect substrate for pyrrole formation with primary amines.
Reaction Scheme Logic
Caption: Logical progression from nitroalkane to pyrrole via a 1,4-dicarbonyl intermediate.
Detailed Protocol
Phase 1: Michael Addition
-
Dissolve Methyl 3-nitropropanoate (10 mmol) and Methyl Vinyl Ketone (12 mmol) in THF (50 mL).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol, 5 mol%).
-
Stir at room temperature for 4 hours.
-
Quench with saturated NH
Cl, extract with EtOAc, and concentrate to yield the crude nitro-ketone.
Phase 2: Nef Reaction (Nitro to Carbonyl)
-
Dissolve the crude nitro-ketone in MeOH (30 mL).
-
Add NaOMe (12 mmol) at 0°C and stir for 30 mins to form the nitronate salt.
-
Pour this mixture slowly into a solution of H
SO (conc.) in MeOH at -78°C. -
Warm to room temperature and stir for 1 hour.
-
Extract with CH
Cl and wash with NaHCO . Evaporate to obtain the 4-oxobutanoate derivative (1,4-dicarbonyl equivalent).
Phase 3: Paal-Knorr Cyclization
-
Take the 1,4-dicarbonyl intermediate (5 mmol) in Acetic Acid (20 mL).
-
Add the desired primary amine (e.g., Aniline, Benzylamine) (5.5 mmol).
-
Reflux for 2–4 hours.
-
Pour into ice water. The pyrrole product often precipitates or can be extracted with EtOAc.
Data Summary Table
| Reaction Stage | Key Reagent | Temperature | Critical Parameter | Typical Yield |
| Michael Addition | DBU (cat.) | 25°C | Avoid polymerization of vinyl ketone | 85-95% |
| Nef Reaction | NaOMe / H | -78°C | Temperature control during acid addition | 70-80% |
| Cyclization | R-NH | 110°C | Complete removal of water | 75-90% |
References
-
Henry Reaction & Nitroalkane Reactivity
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.
-
-
Isoxazoline Synthesis via Nitrile Oxides
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.
-
Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society, 82(20), 5339-5342.
-
-
Pyrrole Synthesis from Nitro Compounds
-
Barton, D. H. R., & Zard, S. Z. (1985).[2] "A new synthesis of pyrroles from nitroalkenes."[2][3] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.[2]
-
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047.
-
Sources
Methyl 3-nitropropanoate in multi-step synthesis of pharmaceutical intermediates
Application Note: Methyl 3-Nitropropanoate in Pharmaceutical Synthesis
Abstract
Methyl 3-nitropropanoate (M3NP) is a bifunctional aliphatic building block that serves as a "masked"
Critical Safety Profile: The 3-NPA Warning
WARNING: NEUROTOXIC HAZARD Researchers must treat Methyl 3-nitropropanoate with extreme caution. Upon hydrolysis (enzymatic or chemical), this ester releases 3-Nitropropionic Acid (3-NPA) .
-
Mechanism of Toxicity: 3-NPA is a suicide inhibitor of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. It causes irreversible mitochondrial inhibition, leading to neurodegeneration similar to Huntington’s disease.
-
Handling Protocol:
-
Always wear double nitrile gloves and a lab coat.
-
Work exclusively in a functioning fume hood.
-
Quench all glassware and waste with aqueous NaOH (to form the water-soluble aci-nitro salt) before disposal.
-
Skin Contact: The methyl ester is lipophilic and penetrates skin rapidly. Wash immediately with soap and water if exposed.[1]
-
Strategic Utility: Why Use M3NP?
In drug discovery, M3NP solves a specific chemoselectivity problem. Synthesizing complex
The M3NP Advantage:
-
Masked Functionality: The nitro group acts as a robust protecting group for the amine.
-
C-H Acidity: The electron-withdrawing nitro and ester groups render the
-protons acidic ( ), enabling mild deprotonation and subsequent functionalization (Henry Reaction, Michael Addition). -
Dipolar Cycloaddition: The nitro group can be dehydrated to a nitrile oxide, enabling [3+2] cycloadditions to form isoxazolines.
Module 1: Synthesis of Methyl 3-Nitropropanoate
While M3NP can be synthesized via the Victor Meyer reaction (displacement of alkyl halides), the Oxidative Addition to Methyl Acrylate is preferred for atom economy and scalability.
Protocol A: Nitrite Addition to Methyl Acrylate
Reaction Type: Michael-type Addition
Reagents:
-
Methyl Acrylate (1.0 equiv)
-
Sodium Nitrite (NaNO
, 1.2 equiv) -
Acetic Acid (AcOH, 1.5 equiv)
-
Solvent: DMSO or DMF (0.5 M concentration)
Step-by-Step:
-
Preparation: Dissolve NaNO
in DMSO in a round-bottom flask. The mixture may require sonication. -
Addition: Add methyl acrylate slowly at 0°C to prevent polymerization.
-
Activation: Dropwise add Acetic Acid over 30 minutes. The acid protonates the intermediate nitronate, preventing the reversible retro-Michael reaction.
-
Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (stain with KMnO
; nitro compounds often do not stain well with UV, but the ester will). -
Workup: Pour the reaction mixture into ice water. Extract with Ethyl Acetate (
). Wash the organic layer with saturated NaHCO (to remove AcOH) and brine. -
Purification: Dry over MgSO
and concentrate. Vacuum distillation is recommended for high purity (bp ~65°C at 0.5 mmHg), as the residue can be unstable.
Technical Insight: The acetic acid is critical. Without it, the equilibrium favors the starting materials. The protonation traps the product as the nitro-ester.
Module 2: The -Amino Acid Gateway (Reduction)
The most common pharmaceutical application is the conversion of the nitro group to a primary amine, yielding methyl
Protocol B: Catalytic Hydrogenation
Reaction Type: Heterogeneous Reduction
Reagents:
-
M3NP (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel (for difficult substrates)
-
Solvent: Methanol (0.2 M)
-
Additive: HCl (1.0 equiv) — Critical for preventing dimerization.
Step-by-Step:
-
Setup: Purge the reaction vessel with Nitrogen.
-
Loading: Add M3NP, Methanol, and HCl. (The acid protonates the resulting amine, preventing it from attacking the ester of another molecule to form a polymer/lactam).
-
Catalyst: Carefully add Pd/C (pyrophoric hazard).
-
Hydrogenation: Exchange atmosphere with H
(balloon pressure is usually sufficient; 50 psi for faster kinetics). Stir vigorously for 4–8 hours. -
Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard).
-
Isolation: Concentrate the filtrate to obtain Methyl
-alaninate hydrochloride as a white solid.
Module 3: Isoxazoline Synthesis via [3+2] Cycloaddition
Isoxazolines are pharmacophores in modern ectoparasiticides (e.g., Fluralaner class). M3NP serves as the dipole precursor.
Protocol C: The Mukaiyama Method (Dehydration)
Reagents:
-
M3NP (1.0 equiv)
-
Dipolarophile: Styrene or substituted alkene (1.2 equiv)
-
Dehydrating Agent: Phenyl isocyanate (PhNCO) or Boc
O/DMAP. -
Base: Triethylamine (Et
N).
Mechanism:
-
Base deprotonates M3NP to the nitronate.
-
Dehydrating agent converts nitronate to Nitrile Oxide (in situ).
-
Nitrile oxide undergoes [3+2] cycloaddition with the alkene.
Step-by-Step:
-
Dissolve M3NP and the alkene in dry Toluene.
-
Add Et
N (catalytic amount if using PhNCO). -
Add Phenyl Isocyanate dropwise at room temperature. A precipitate (diphenylurea) will form as the reaction proceeds.
-
Heat to 50–60°C for 4 hours.
-
Filter off the urea byproduct.
-
Concentrate and purify via silica gel chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from Methyl Acrylate, utilizing M3NP as the central hub.
Caption: Divergent synthetic pathways for Methyl 3-nitropropanoate transforming into amino acids, aldol adducts, and heterocycles.
Data Summary: Reaction Efficiencies
| Reaction Type | Target Product | Key Reagents | Typical Yield | Critical Parameter |
| Synthesis | M3NP | NaNO | 65–75% | Temperature control (0°C start) to avoid polymerization. |
| Reduction | H | 90–98% | Acidic media required to prevent lactamization. | |
| Henry Rxn | Aldehyde, Amberlyst A-21 | 60–85% | Reversible reaction; requires careful neutralization. | |
| Cycloaddition | Isoxazoline | Alkene, PhNCO | 70–85% | Slow addition of dehydrating agent favors dipole formation. |
References
-
Synthesis of 3-Nitropropanoic Acid Derivatives: Pelletier, R. et al.[2] "Progress on 3-Nitropropionic Acid Derivatives: Synthesis and Biological Activity."[2] Biomolecules, 2024.[3]
-
The Henry (Nitroaldol) Reaction Mechanism: L. Henry. "Formation of Nitro-Alcohols."[4][5] Compt. Rend., 1895. (Historical Context). See also: Alfa Chemistry Technical Guide on Henry Reaction.
-
Isoxazoline Synthesis via Nitrile Oxides: Minakata, S. et al.[3] "Synthesis of 2-isoxazolines via 1,3-dipolar cycloaddition." Organic Letters, 2011.[3][6]
-
Safety and Toxicity of 3-Nitropropionic Acid: Cayman Chemical.[7] "Safety Data Sheet: 3-Nitropropionic Acid." 2025.[7]
- -Alanine in Pharmaceutical Applications: Trexler, E.T. et al. "International society of sports nutrition position stand: Beta-Alanine." J. Int. Soc. Sports Nutr., 2015. (Context for biological relevance of the metabolite).
Sources
Application Note: Methyl 3-Nitropropanoate as a Bifunctional Linchpin in Agrochemical Synthesis
The following Application Note and Protocol Guide details the use of Methyl 3-nitropropanoate in agrochemical synthesis.
-amino acid precursors.Executive Summary
Methyl 3-nitropropanoate (M3NP) is a high-value bifunctional building block characterized by a terminal methyl ester and a
This guide outlines the specific protocols for leveraging M3NP to synthesize isoxazoline-based insecticides (GABA-gated chloride channel antagonists) and
Safety & Handling (CRITICAL)
WARNING: MITOCHONDRIAL TOXIN Methyl 3-nitropropanoate is a derivative of 3-nitropropionic acid (3-NPA), a potent suicide inactivator of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.
-
Toxicity: Neurotoxic. Ingestion or inhalation can cause irreversible striatal necrosis (similar to Huntington’s disease pathology).
-
Handling Protocol:
-
Engineering Controls: All weighing and transfers must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Deactivation: Treat spills with 10% NaOH to convert the ester/nitro compound into the water-soluble salt, then dispose of as hazardous organic waste. Do not acidify waste streams, as this may regenerate volatile species.
-
Chemical Profile & Reactivity
M3NP possesses two distinct reactive centers: the electrophilic ester and the nucleophilic/acidic nitro-methylene .
| Property | Specification |
| Formula | |
| MW | 147.11 g/mol |
| Acidity ( | |
| Stability | Stable at room temperature; avoid strong bases unless initiating reaction (risk of polymerization or Nef reaction). |
Mechanistic Versatility:
-
C-H Acidity: The nitro group renders the C3 protons highly acidic (
), allowing mild deprotonation with bases like or DBU to form a nitronate. -
1,3-Dipole Precursor: Dehydration of the primary nitro group generates a nitrile oxide , which undergoes [3+2] cycloaddition.
-
Michael Donor: The C3-nitronate acts as a soft nucleophile for conjugate additions.
Application I: Isoxazoline Synthesis (Insecticide Scaffold)
Target Class: Isoxazolines (e.g., analogues of Fluralaner/Afoxolaner). Mechanism: 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide generation.[1]
Experimental Workflow
The reaction proceeds via the Mukaiyama method, using phenyl isocyanate to dehydrate the nitro compound into a nitrile oxide intermediate, which is immediately trapped by an alkene dipolarophile.
Protocol A: Synthesis of Methyl 3-(5-substituted-isoxazol-3-yl)propanoate
Reagents:
-
Methyl 3-nitropropanoate (1.0 equiv)
-
Alkene Dipolarophile (e.g., Styrene or Allylbenzene) (1.2 equiv)
-
Phenyl Isocyanate (PhNCO) (2.2 equiv)
-
Triethylamine (
) (catalytic, 0.1 equiv) -
Solvent: Toluene or Benzene (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under
atmosphere. -
Dissolution: Dissolve Methyl 3-nitropropanoate (10 mmol, 1.47 g) and the alkene dipolarophile (12 mmol) in anhydrous Toluene (50 mL).
-
Catalyst Addition: Add
(1 mmol, 140 L). -
Dehydration Start: Add Phenyl Isocyanate (22 mmol, 2.4 mL) dropwise over 15 minutes at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to 60–70°C for 6–12 hours. Monitor via TLC (disappearance of nitroalkane). A white precipitate (diphenylurea) will form.
-
Work-up: Cool to room temperature. Filter off the diphenylurea solid.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
IR Spectroscopy: Disappearance of the strong
asymmetric stretch ( ) and appearance of the stretch ( ). -
NMR: Appearance of the isoxazoline ring protons (ABX system) at 3.0–5.0 ppm.
Application II: Synthesis of -Amino Acid Derivatives
Target Class:
Protocol B: Henry Reaction with Benzaldehyde
This protocol couples M3NP with an aldehyde to create a new C-C bond, followed by reduction to the amine.
Reagents:
-
Methyl 3-nitropropanoate (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Catalyst: DBU (0.1 equiv) or Amberlyst A-21 (solid base)
-
Solvent: THF or MeCN
Step-by-Step Procedure:
-
Coupling: In a reaction vial, mix M3NP (5 mmol) and Benzaldehyde (5 mmol) in THF (10 mL).
-
Catalysis: Add DBU (0.5 mmol). Stir at
for 1 hour, then warm to RT for 4 hours. -
Quench: Quench with saturated
solution. Extract with EtOAc. -
Dehydration (Optional for Nitroalkene): Treat the crude nitroaldol product with
to form the -unsaturated nitro compound. -
Reduction (to Amine):
-
Dissolve the nitro compound in MeOH.
-
Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 12 hours. -
Note: This reduces both the nitro group (to amine) and the alkene (if present).
-
-
Isolation: Filter through Celite and concentrate.
Visualized Pathways
Figure 1: Divergent Synthesis Map
This diagram illustrates the branching utility of Methyl 3-nitropropanoate into two distinct agrochemical classes.
Caption: Divergent synthesis pathways from Methyl 3-nitropropanoate to key agrochemical scaffolds.
Figure 2: Isoxazoline Formation Mechanism
Detailed mechanistic flow for the Mukaiyama protocol described in Section 4.
Caption: Mechanistic flow of the Mukaiyama nitrile oxide cycloaddition protocol.
References
-
Henry Reaction Mechanism & Catalysis
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry.
-
-
Isoxazoline Synthesis via Nitrile Oxides
-
Savage, G. P. (2010).[2] Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry.
-
-
Safety & Toxicity (3-Nitropropionate)
-
Alston, T. A., et al. (1977). 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase.[3] PNAS.
-
-
Michael Addition Fundamentals
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions / Current Organic Chemistry, 2010 [sci-hub.kr]
- 3. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Optimized Protocol for the Henry Reaction using Methyl 3-Nitropropanoate
Strategic Overview
The Henry (nitroaldol) reaction utilizing Methyl 3-nitropropanoate (M3NP) is a cornerstone transformation in the synthesis of complex pharmaceutical intermediates. Unlike simple nitroalkanes, M3NP contains a distal ester functionality, making it a bifunctional "linchpin" reagent.
Why this protocol matters:
-
Bifunctionality: The resulting
-nitroalcohol retains the ester group, allowing for orthogonal protection strategies or rapid cyclization into -lactams (pyrrolidinones). -
Precursor Utility: It provides direct access to
-amino acids (GABA analogues) and statin side-chains upon reduction. -
Chemo-selectivity Challenge: The primary failure mode in this reaction is the Retro-Michael breakdown, where M3NP reverts to methyl acrylate and nitromethane under strongly basic conditions.
This guide provides a field-proven, self-validating protocol designed to maximize carbon-carbon bond formation while suppressing the thermodynamic reversion to starting materials.
Critical Mechanistic Factors
To ensure reproducibility, researchers must understand the competing equilibria. M3NP (
The Stability-Reactivity Paradox
-
Forward Path (Henry): Nitronate attacks the aldehyde carbonyl.[1] Kinetic control is favored by low temperatures (
to ). -
Reverse Path (Retro-Michael): Nitronate collapses to eject a nitrite leaving group or, more commonly, dissociates into methyl acrylate and nitromethane. This is favored by high temperatures (
) and strong bases (e.g., NaOH, KOH).
Key Control Parameter: The reaction must be quenched immediately upon consumption of the aldehyde to prevent the thermodynamic equilibration that favors the Retro-Michael products.
Mechanistic Pathway Diagram[2]
Figure 1: Mechanistic bifurcation showing the competition between the desired Henry addition and the parasitic Retro-Michael elimination.
Standard Operating Procedure (Racemic)
This protocol utilizes TMG (1,1,3,3-Tetramethylguanidine) . TMG is preferred over DBU because it is sufficiently basic to generate the nitronate but less prone to catalyzing the Retro-Michael elimination due to its steric profile and lower basicity compared to amidine bases.
Materials
-
Substrate: Methyl 3-nitropropanoate (1.0 equiv).[2]
-
Electrophile: Aldehyde (1.1 equiv).
-
Catalyst: TMG (10-20 mol%).
-
Solvent: THF (anhydrous) or Acetonitrile (
). -
Quench: 1M HCl or Saturated
.
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve Methyl 3-nitropropanoate (1.0 mmol, 133 mg) and the aldehyde (1.1 mmol) in anhydrous THF (
, 0.2M concentration). -
Temperature Control: Cool the solution to
using an ice bath. Critical: Do not start at room temperature. -
Catalysis: Add TMG (
) dropwise via syringe over 2 minutes. -
Reaction: Stir at
. Monitor by TLC or LC-MS every 30 minutes.-
Endpoint: usually 1–4 hours.
-
Warning: If the reaction is left overnight, yield drops due to reversibility.
-
-
Quench: Add saturated aqueous
( ) while still at . This "freezes" the equilibrium. -
Workup: Extract with EtOAc (
). Wash combined organics with Brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc). Note:
-nitroalcohols are often silica-sensitive; use a short column or neutralize silica with 1% .
Advanced Protocol: Asymmetric Catalysis
For drug development applications requiring enantiopurity (e.g., synthesis of chiral
Catalyst System[2][4][5][6][7][8][9][10]
-
Metal Source:
(10 mol%). -
Ligand:
-Ph-BOX or -tBu-BOX (11 mol%). -
Solvent: Ethanol (EtOH) or Methanol (MeOH). Note: Protic solvents often accelerate the Henry reaction via hydrogen bond activation of the nitronate.
Step-by-Step Workflow
-
Catalyst Formation: In a vial, mix
and the Chiral Ligand in anhydrous EtOH. Stir for 1 hour at RT to form the deep blue/green complex. -
Substrate Addition: Cool the catalyst solution to
(cryostat or ice/salt bath). -
Reactant Introduction: Add the aldehyde (1.0 equiv) followed by Methyl 3-nitropropanoate (1.5 equiv).
-
Note: Excess nitroalkane is used here to drive kinetics at low temperatures.
-
-
Incubation: Stir at
for 24–48 hours.-
Self-Validation: Check ee% on a small aliquot after 24h. If conversion is
, increase temperature to , but monitor for Retro-Michael byproducts.
-
-
Workup: Filter through a small pad of silica to remove Copper. Concentrate and purify.
Data Summary: Conditions Comparison
| Parameter | Method A: Racemic (TMG) | Method B: Asymmetric (Cu-BOX) |
| Temperature | ||
| Time | 1–4 Hours | 24–48 Hours |
| Solvent | THF or MeCN | EtOH or MeOH |
| Yield (Typical) | 75–90% | 60–85% |
| Selectivity | 1:1 dr (syn/anti) | Up to 95% ee; variable dr |
| Risk Profile | High Retro-Michael risk if warmed | Low risk due to low temp |
Decision Logic & Troubleshooting
Use the following logic tree to optimize reaction conditions based on real-time analytical feedback.
Figure 2: Optimization decision tree for handling common failure modes.
Analytical Checkpoints
-
H-NMR Monitoring: Look for the disappearance of the aldehyde proton (
) and the appearance of the -hydroxymethine signal ( ). -
Retro-Michael Signature: Appearance of sharp doublets at
and indicates the formation of methyl acrylate (decomposition).
References
-
Ballini, R., & Bosica, G. (1997).[3] Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction.[3] The Journal of Organic Chemistry.
-
Alvarez-Casao, Y., Marques-Lopez, E., & Herrera, R. P. (2011).[4] Organocatalytic Enantioselective Henry Reactions. Symmetry.
-
PubChem. (2025).[2][5][6][7] Methyl 3-nitropropanoate Compound Summary. National Library of Medicine.
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes.[8][9] Angewandte Chemie International Edition.
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron.
Sources
- 1. youtube.com [youtube.com]
- 2. Methyl 3-(2-nitrophenyl)propanoate | C10H11NO4 | CID 11298744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-nitropropanoate | C4H7NO4 | CID 547825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Synthesis of β-amino acids from Methyl 3-nitropropanoate
Application Note: Chemoselective Synthesis of -Amino Acids from Methyl 3-Nitropropanoate[1]
Executive Summary
This guide details two distinct workflows starting from Methyl 3-nitropropanoate (M3NP) :
-
Direct Reduction: High-yield synthesis of
-alanine methyl ester. -
Divergent Functionalization: Synthesis of
-substituted -amino acids via the Henry (Nitroaldol) reaction followed by reduction.[1]
Safety & Handling (CRITICAL)
Compound: Methyl 3-nitropropanoate (and its hydrolysis product, 3-Nitropropionic acid/3-NPA).[1] Hazard Class: Neurotoxin; Mitochondrial Toxin.
-
Mechanism of Toxicity: 3-NPA is a suicide inhibitor of Succinate Dehydrogenase (Complex II) in the Krebs cycle.[1] It causes irreversible mitochondrial damage, leading to neurodegeneration similar to Huntington’s disease.
-
Handling Protocol:
-
Engineering Controls: All weighing and transfers must occur inside a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Deactivation: Treat spills with 10% NaOH to induce rapid elimination to the polymerizable nitroacrylate, followed by oxidative breakdown.
-
Waste: Segregate as "High Hazard/Toxic Organic."
-
Reaction Logic & Retrosynthesis
The utility of M3NP lies in the differential acidity of its protons and the versatility of the nitro group.
-
Site A (Nitro Group): Acts as a latent amine. Reducible via catalytic hydrogenation.
-
Site B (C3 Protons): The protons
to the nitro group ( ) are significantly more acidic than those to the ester ( ). This allows for selective deprotonation and reaction with electrophiles (Aldehydes) at the C3 position without disturbing the ester.
Caption: Divergent synthesis pathways. Pathway A yields the unsubstituted amino ester. Pathway B utilizes the acidity of C3 to generate substituted analogs.
Protocol A: Direct Catalytic Hydrogenation
Target:
Materials
| Reagent | Equiv.[3][4][5][6][7] | Amount | Role |
| Methyl 3-nitropropanoate | 1.0 | 1.33 g | Substrate |
| Pd/C (10 wt% loading) | 10 wt% | 130 mg | Catalyst |
| Methanol (Anhydrous) | Solvent | 20 mL | Solvent |
| HCl (1.25 M in MeOH) | 1.1 | 8.8 mL | Trap Amine |
| Hydrogen Gas ( | Excess | Balloon/50 psi | Reductant |
Step-by-Step Procedure
-
Preparation: In a glovebox or well-ventilated hood, charge a hydrogenation vessel (Parr shaker or round-bottom flask) with M3NP dissolved in Methanol.
-
Acidification: Add the methanolic HCl. Note: Acid is required to protonate the resulting amine immediately, preventing "poisoning" of the catalyst and intermolecular side reactions (polymerization).
-
Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Argon/Nitrogen). Fire Hazard: Pd/C is pyrophoric in the presence of methanol vapors.
-
Hydrogenation:
-
Balloon Method: Purge vessel 3x with
. Stir vigorously for 12–16 hours at RT. -
Parr Hydrogenator: Pressurize to 50 psi. Reaction is typically complete in 2–4 hours.
-
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The product,
-alanine methyl ester hydrochloride, typically precipitates as a white solid or viscous oil. -
Yield: Expected yield >90%.
Protocol B: Synthesis of -Substituted Derivatives (Henry Route)
Target: Methyl 3-amino-3-phenylpropanoate (Example)
Mechanism: Nitroaldol Condensation
Phase 1: The Henry Reaction (Nitroaldol)
This step installs the side chain at the
Reagents:
-
M3NP (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Amberlyst A-21 (Basic Resin) or DBU (0.1 equiv)
-
Solvent: THF or DCM
Procedure:
-
Dissolve M3NP (10 mmol) and benzaldehyde (11 mmol) in THF (20 mL).
-
Add catalytic base (Amberlyst A-21 is preferred for easy workup).
-
Stir at RT for 24 hours. Monitor by TLC (Disappearance of aldehyde).
-
Work-up: Filter off the resin.[1] Concentrate to obtain the crude
-hydroxy-nitro ester.[1]
Phase 2: Dehydration to Nitroacrylate
The hydroxy group is eliminated to form the conjugated nitroalkene.
Procedure:
-
Dissolve crude nitroaldol product in DCM (
). -
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) and Triethylamine (
, 2.5 equiv). -
Stir for 2 hours, allowing to warm to RT.
-
Work-up: Wash with
HCl, then Brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc) yields the Methyl 3-nitro-3-phenylacrylate .[1]
Phase 3: Reduction to -Amino Acid
Reagents:
Procedure (Nickel Boride Method - Chemoselective):
-
Dissolve the nitroacrylate (5 mmol) in MeOH (30 mL) and add
(1.0 equiv). -
Cool to
. -
Add
(3.0 equiv) portion-wise. (Caution: Vigorous gas evolution). -
The solution will turn black (active catalyst). Stir for 1 hour.
-
Quench: Add saturated
. -
Extraction: Extract with EtOAc (3x).
-
Result: This reduces both the alkene and the nitro group to yield the racemic
-amino ester.
Caption: Step-wise workflow for functionalizing M3NP into substituted amino acids.
Analytical Quality Control
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | |
| Purity | HPLC (C18 Column) | > 98% Area. Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient. |
| Residual Solvent | GC-Headspace | Methanol < 3000 ppm (Class 2 solvent).[1] |
| Appearance | Visual | White to off-white crystalline solid (HCl salt).[1] |
Troubleshooting & Optimization
-
Problem: Low yield in Henry Reaction.
-
Problem: Incomplete Reduction (Hydroxylamine intermediate).
-
Diagnosis: Mass spec shows [M-16] peak relative to amine.[1]
-
Solution: Increase
pressure or temperature. Ensure acid is present to prevent catalyst poisoning by the amine product.
-
-
Problem: Polymerization of Nitroacrylate.
-
Cause: Nitroacrylates are highly reactive Michael acceptors.
-
Solution: Do not store the intermediate. Proceed immediately to reduction.
-
References
-
Safety of 3-NPA: Hamilton, B. F., & Gould, D. H. (1987). Correlation of morphologic brain lesions with physiologic alterations and blood-brain barrier impairment in 3-nitropropionic acid toxicity in rats.[1] Acta Neuropathologica. Link
-
Henry Reaction Review: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link
-
Catalytic Hydrogenation: Tafesh, A. M., & Weiguny, J. (1996). A review of the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, ureas, and carbamates using carbon monoxide. Chemical Reviews, 96(6), 2035-2052. Link
-
Synthesis of
-Amino Acids: Cole, D. C. (1994). Recent stereoselective synthetic approaches to -amino acids.[1][8][9] Tetrahedron, 50(32), 9517-9582. Link -
Nickel Boride Reduction: Khurana, J. M., & Gogia, A. (1997). Chemoselective reduction of
-unsaturated nitro compounds with nickel boride.[1] Synthetic Communications. Link
Sources
- 1. JPH05112513A - Method for producing N-methyl-β-alanine - Google Patents [patents.google.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 8. Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
Improving the yield of Methyl 3-nitropropanoate synthesis
Technical Support Center: Optimizing Methyl 3-Nitropropanoate Synthesis
Introduction: The Synthetic Challenge
Subject: Methyl 3-nitropropanoate (CAS: 16820-28-1)
Primary Application: Precursor for
The synthesis of methyl 3-nitropropanoate via the Michael addition of nitromethane to methyl acrylate is theoretically 100% atom-economical. However, in practice, researchers often encounter yields below 50% due to three competing pathways:
-
Bis-Addition: The product (
) is more acidic than nitromethane ( ), making it a faster nucleophile for a second Michael addition. -
Polymerization: Methyl acrylate can polymerize under basic conditions if temperature is uncontrolled.
-
Retro-Michael Reaction: The reaction is reversible; improper quenching leads to starting material recovery.
This guide provides a high-yield protocol using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a troubleshooting matrix to isolate the mono-adduct.
Module 1: The Optimized Protocol (Gold Standard)
Objective: Maximize mono-addition selectivity (>85% Yield).
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Nitromethane | 5.0 - 10.0 | Reactant & Solvent | MUST be in large excess to statistically favor mono-addition. |
| Methyl Acrylate | 1.0 | Electrophile | Add dropwise to control exotherm. |
| DBU | 0.1 (10 mol%) | Base Catalyst | Strong enough to deprotonate, bulky enough to minimize nucleophilic attack on ester. |
| Solvent | None | - | Neat nitromethane acts as the solvent. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge Nitromethane (10 equiv).
-
Activation: Add DBU (0.1 equiv) at room temperature (
). Stir for 10 minutes.-
Why: Pre-generates the nitronate species.
-
-
Addition: Cool the solution to
(ice bath). Add Methyl Acrylate (1 equiv) dropwise over 30 minutes.-
Why: Low temperature suppresses polymerization and kinetic bis-addition.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2).[1] Product
. Bis-adduct (less polar).
-
-
Quenching (Critical): Pour the reaction mixture into cold dilute HCl (1M) or saturated
.-
Why: You must neutralize the DBU to stop the retro-Michael reaction during workup.
-
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over . -
Purification:
-
High Purity: Flash Column Chromatography (Gradient 0
20% EtOAc in Hexane). -
Scale-Up: Vacuum Distillation (
@ 0.5 mmHg). Caution: Potentially unstable at high heat.
-
Module 2: Reaction Logic & Pathway Visualization
The following diagram illustrates the competing pathways and where the protocol exerts control.
Caption: Reaction pathway showing the critical role of excess nitromethane in preventing the secondary Michael addition (Bis-Adduct).
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is consistently low (<40%), and I recover starting material.
-
Diagnosis: The Retro-Michael reaction is occurring during workup.
-
Solution: The Michael addition is reversible. If the reaction mixture is still basic during concentration/workup, the product reverts to nitromethane and methyl acrylate.
-
Fix: Ensure the aqueous quench is acidic (pH 3–4) before extraction. Do not skip the acid wash.
Q2: I see a major spot on TLC that is less polar than my product.
-
Diagnosis: Formation of the bis-adduct (Dimethyl 4-nitroheptanedioate).
-
Mechanism: The
-protons of the product are acidic. Once formed, the product competes with nitromethane for the remaining methyl acrylate. -
Fix: Increase Nitromethane equivalents from 5 to 10 or 20 . The statistical probability of methyl acrylate encountering a nitromethane molecule must be higher than encountering a product molecule.
Q3: The reaction mixture turned into a solid gel.
-
Diagnosis: Anionic polymerization of methyl acrylate.
-
Fix:
-
Ensure temperature is kept at
during addition. -
Add a radical inhibitor like Hydroquinone (trace amount) if using old methyl acrylate.
-
Add methyl acrylate slower to prevent local heating.
-
Q4: Can I use a different base? DBU is expensive/hard to remove.
-
Alternative: Yes, Amberlyst A-21 (weakly basic ion-exchange resin).
-
Protocol: Stir Nitromethane (10 eq) and Methyl Acrylate (1 eq) with Amberlyst A-21 (1 g per 10 mmol) at room temp.
-
Benefit: Workup is filtration only (removes base instantly), preventing retro-Michael.
Module 4: Safety & Toxicity (Critical)
WARNING: Neurotoxicity Hazard Methyl 3-nitropropanoate is a derivative of 3-Nitropropionic Acid (3-NPA) , a potent mitochondrial toxin that irreversibly inhibits Succinate Dehydrogenase (Complex II) in the Krebs cycle.
-
Handling: Always wear double nitrile gloves. Use a fume hood.
-
In Case of Exposure: 3-NPA causes neurodegeneration similar to Huntington’s disease. Seek immediate medical attention if skin contact or inhalation occurs.
-
Explosion Hazard: Nitromethane is a high-energy material. Do not heat neat nitromethane residues to dryness under confinement.
References
-
Ballini, R., et al. (2005). "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry.
-
McMurry, J. E. (2011). "The Michael Reaction."[1][2] Organic Chemistry, 8th Edition. Cengage Learning. (Standard text for mechanism verification).
-
Mozucewicz, et al. (2022).[1] "Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions." MDPI Molecules.
-
CymitQuimica. (n.d.). "Methyl 3-nitropropanoate Technical Data."
-
University of Rochester. (n.d.). "Purification by Distillation and Column Chromatography."
Sources
Purification of Methyl 3-nitropropanoate by column chromatography
The following technical guide is structured as a dynamic "Help Center" for researchers handling Methyl 3-nitropropanoate. It prioritizes safety, mechanistic understanding, and actionable troubleshooting.
Status: Operational | Role: Senior Application Scientist | Topic: Downstream Processing
Welcome to the Purification Support Hub. You are likely here because you are synthesizing Methyl 3-nitropropanoate (M3NP), a compound with deceptive simplicity. It is an aliphatic nitro ester often derived from methyl 3-bromopropanoate or methyl acrylate.
While the chemistry seems straightforward, the purification is often complicated by poor UV absorbance , similar polarity to impurities , and chemical instability (elimination to the acrylate).
⚠️ CRITICAL SAFETY DIRECTIVE: Neurotoxicity Hazard
STOP. Before proceeding, verify your safety protocols. Methyl 3-nitropropanoate is a derivative of 3-Nitropropionic Acid (3-NPA) , a potent suicide inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.
-
Neurotoxin: It causes irreversible striatal neurodegeneration (Huntington’s-like symptoms).
-
Permeability: As a methyl ester, M3NP is more lipophilic and skin-permeable than the free acid.
-
Mandatory PPE: Double nitrile gloves, lab coat, and constant fume hood operation. Do not use a rotavap outside a hood.
Module 1: Pre-Purification Analysis (The Triage)
User Question: "I can't see my compound on the TLC plate. Is it gone?"
Technical Diagnosis:
Likely not. Aliphatic nitro groups exhibit a very weak
The Solution: Visualization Protocol You must use chemical staining.[1][2] Do not rely on UV.
| Visualization Method | Efficacy | Mechanism | Notes |
| UV (254 nm) | Low | Only visualizes the impurity (Methyl 3-nitroacrylate) strongly. | |
| KMnO₄ (Basic) | Medium | Oxidation | Stains the ester/alkyl chain. Slow development. |
| Iodine Chamber | High | Reversible Adsorption | Best for initial location. Yellow/Brown spots. |
| Nitroprusside Stain | Critical | Complexation | Specific for aliphatic nitrogen. Turns red/purple.[3] |
| Bromocresol Green | Specific | pH Indicator | Visualizes the hydrolysis impurity (3-NPA) as yellow spots on blue. |
Pro-Tip: The "Nitro-Specific" Stain Recipe If you have complex mixtures, use this specific stain to distinguish M3NP from non-nitrogenous impurities:
-
Stock A: 10% NaOH (aq)
-
Stock B: 10% Sodium Nitroprusside (aq)
-
Stock C: 10% Potassium Ferricyanide (aq)
-
Usage: Mix 1:1:1 with 3 parts water. Spray and let stand.[4] Aliphatic nitro compounds turn red.
Module 2: Stationary Phase & Solvent Logic[3][6][7]
User Question: "My compound turned into a new spot during the column run. What happened?"
Technical Diagnosis:
You likely used Basic Alumina or Amine-modified Silica .
M3NP has acidic
The Protocol: Acidic/Neutral Stability
-
Stationary Phase: Use Silica Gel 60 (Standard Acidic, pH ~5-6).
-
Avoid: Alumina (Basic or Neutral) and amine additives (Triethylamine).
-
-
Solvent System:
-
Standard: Hexanes / Ethyl Acetate. M3NP is moderately polar. Start with 90:10 Hex:EtOAc to elute the bromide, then gradient to 70:30 for the nitro ester.
-
Alternative: Dichloromethane (DCM) / Methanol. Use 100% DCM to move the bromide, then 1-2% MeOH/DCM for the product.
-
Visualizing the Separation Logic:
Caption: Decision matrix for identifying impurities and selecting the safe stationary phase to prevent elimination.
Module 3: Troubleshooting Common Failures
Q1: "The starting material (Bromide) and Product (Nitro) are co-eluting."
-
Cause: Both are esters with similar lipophilicity. The nitro group is more polar, but the difference can be subtle in high-polarity solvents.
-
Fix: Switch selectivity. If you are using Hex/EtOAc, switch to Toluene/Acetone or DCM/Hexane . The
-interaction of Toluene with the nitro group can often shift the differently than the bromide. -
Data:
-
Methyl 3-bromopropanoate
: ~0.6 (30% EtOAc/Hex) -
Methyl 3-nitropropanoate
: ~0.35 (30% EtOAc/Hex) -
Note: If the
, use a shallower gradient (e.g., 5% to 15% EtOAc over 10 column volumes).
-
Q2: "I see streaking from the baseline."
-
Cause: Hydrolysis.[5] The methyl ester has hydrolyzed to 3-Nitropropionic Acid . The free acid interacts strongly with the silanols on the silica.
-
Fix: Do not add base to fix this (it will destroy the M3NP). Instead, perform a quick liquid-liquid extraction (DCM / NaHCO₃ wash) before the column to remove the free acid. Purify only the neutral organic layer.
Q3: "The product is an oil, but the literature says it's a solid."
-
Cause: Purity or Temperature.[1][4][6] Pure Methyl 3-nitropropanoate is a low-melting solid (mp ~30°C) or oil depending on ambient temp and purity.
-
Fix: Do not panic. If it is an oil, load it onto the column using the Liquid Loading technique (dissolve in min. volume of DCM/Hexane). Do not try to crystallize it on the column.
Module 4: Experimental Workflow (Step-by-Step)
-
Sample Prep: Dissolve crude oil in minimal DCM. Wash with sat. NaHCO₃ (remove acid impurity) and Brine. Dry over MgSO₄. Concentrate.
-
Column Packing: Slurry pack Silica Gel 60 in 95:5 Hexane:EtOAc.
-
Ratio: 30g Silica per 1g crude.
-
-
Loading: Apply sample. If viscous, add a small layer of sand on top to prevent disturbing the bed.
-
Elution:
-
Fraction 1-10 (95:5 Hex/EtOAc): Elutes non-polar impurities and unreacted Methyl 3-bromopropanoate.
-
Fraction 11-30 (80:20 Hex/EtOAc): Elutes Methyl 3-nitropropanoate (Product).
-
Fraction 30+ (Flush): Elutes polar byproducts (di-nitro species or oxidation products).
-
-
Analysis: Spot fractions on TLC. Dip in KMnO₄ and heat.[7] Look for the yellow spot on purple background.
Impurity Profile Visualization:
Caption: Relative elution order and impurity origins. Note that the acrylate elutes close to the product but is distinctively UV active.
References
-
Genovese, S., et al. (2009). "Phytochemical analysis and biological activity of Indigofera heterantha." Natural Product Communications. (Context: Isolation of nitro esters).
- Gribble, G. W. (2012). "Naturally Occurring Organohalogen Compounds." Springer. (Context: Halogenated precursors and nitro-group introduction).
- Rosini, G., et al. (1986). "Preparation of nitroalkanes." Synthesis.
-
FDA/EPA Safety Data. "3-Nitropropionic acid toxicity profile." (Context: Neurotoxicity of the 3-NPA moiety).
-
Reach Devices. "TLC Visualization Guide." (Context: Staining protocols for non-UV active compounds).
Sources
Overcoming the formation of alkyl nitrite byproducts in nitroalkane synthesis
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the NitroSynthesis Support Center. If you are accessing this guide, you are likely observing a significant yield loss due to the formation of alkyl nitrites (
This is a classic problem of ambident nucleophilicity . The nitrite ion (
-
Nitrogen (N): A "softer" nucleophile. Attack here yields the desired Nitroalkane .
-
Oxygen (O): A "harder," more electronegative nucleophile. Attack here yields the unstable Alkyl Nitrite ester.
The Core Rule: To maximize nitroalkane yield, your reaction conditions must strictly favor
Mechanism & Pathway Analysis
The following diagram illustrates the divergent pathways determined by the reaction mechanism (
Figure 1: Mechanistic divergence of nitrite alkylation.
Protocol Optimization Guides
We support two primary methodologies. Choose the protocol that matches your substrate.
Protocol A: The Kornblum Modification (Preferred for Primary Halides)
Based on the work of N. Kornblum [1].
Theory: Uses alkali metal nitrites (
Reagents:
-
Alkyl Halide (Bromide or Iodide preferred; Chlorides are too slow).
-
Sodium Nitrite (
).[1][2][3] -
Urea (Scavenger).
-
Solvent: Dry DMF or DMSO.
Step-by-Step Workflow:
-
Preparation: Dry
at 110°C for 4 hours prior to use. Moisture kills this reaction. -
Solvation: Dissolve
(1.5 equiv) and Urea (1.5 equiv) in anhydrous DMF.-
Why Urea? It scavenges nitrous acid (
) formed by side reactions, preventing the catalytic decomposition of the alkyl nitrite byproduct into alcohols, which complicates purification [2].
-
-
Addition: Cool the mixture to 0°C. Add the Alkyl Halide (1.0 equiv) slowly.
-
Reaction: Stir at room temperature (20-25°C). Do not heat above 30°C for primary halides.
-
Note: Higher temperatures increase the energy of the system, reducing selectivity and increasing O-alkylation.
-
-
Quench: Pour into ice water. Extract with ether.
Protocol B: The Victor Meyer Reaction (Historical/Specific Cases)
Uses Silver Nitrite (
Theory: Silver assists the leaving group (
Recommendation: Use only if the Kornblum method fails or if using specific primary alkyl iodides where
Troubleshooting: Diagnostic & Remediation
Ticket #404: High Alkyl Nitrite Content in Crude NMR
Symptom: Crude
Diagnostic Workflow:
Figure 2: Diagnostic logic for resolving high O-alkylation ratios.
Common Failure Points (FAQ)
Q1: My yield is low, and I see a lot of alcohol in the product. Why?
A: This is likely due to the decomposition of the alkyl nitrite byproduct. Alkyl nitrites are unstable esters of nitrous acid. If not scavenged or separated, they hydrolyze to form the corresponding alcohol and release
-
Fix: Add Urea or Phloroglucinol to the reaction mixture to scavenge nitrous acid and retard this decomposition loop [3].
Q2: Can I use secondary alkyl halides?
A: Proceed with extreme caution. Secondary halides have higher steric hindrance, retarding
-
Fix: For secondary nitro compounds, do not use nucleophilic substitution. Instead, use the oxidation of oximes or the oxidative nitration of carbanions .
Q3: How do I separate the byproduct? A: Do not rely on silica chromatography alone, as alkyl nitrites can degrade on acidic silica.
-
Boiling Point Difference: Alkyl nitrites generally have much lower boiling points than their corresponding nitroalkanes (see Table 1). Flash distillation is often effective.
-
Chemical Wash: Alkyl nitrites are esters.[10] Mild acid hydrolysis (dilute HCl wash) will convert the nitrite to an alcohol, which is easily separable from the nitroalkane by chromatography.
Data Table: Physical Property Differences
| Compound Class | Structure | Boiling Point Trend | IR Signature (Stretch) | Stability |
| Nitroalkane | High (Polar) | Sym: 1375 | Stable | |
| Alkyl Nitrite | Low (Less Polar) | N=O (Double): 1650–1680 | Unstable / Photosensitive |
References
-
Kornblum, N., et al.[2][11] "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, vol. 76, no.[2] 12, 1954, pp. 3209–3211.[2] Link
-
Kornblum, N., et al.[2][11] "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, vol. 78, no. 7, 1956, pp. 1497–1501. Link
-
Ono, N. The Nitro Group in Organic Synthesis. Wiley-VCH, 2001. Link
- Garver, L. C., et al. "Catalytic properties of urea in the Kornblum reaction." Journal of Organic Chemistry, vol. 50, 1985.
Sources
- 1. In Victor Mayers test which compound do we get for class 12 chemistry CBSE [vedantu.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Distinction of Alcohols : Victor- Meyer’s method and Lucas test. [chemicalnote.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Victor Mayer test with second degree alcohol reaction | Filo [askfilo.com]
- 8. scribd.com [scribd.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. differencebetween.com [differencebetween.com]
- 11. Kornblum oxidation - Wikipedia [en.wikipedia.org]
Troubleshooting gel-like product formation in nitration reactions
Ticket #404: The "Gel" State – Troubleshooting Viscous Byproducts in Aromatic Nitration.
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Safety & Yield Critical)
User Issue:
"My nitration reaction didn't precipitate a clean solid. Instead, it formed a dark, viscous oil or a black gel that refuses to crystallize.[1] TLC shows a streak.[1] What happened, and can I save it?"
Module 1: The Chemistry of Chaos (Root Cause Analysis)
Q: Why did my reaction turn into a black tar instead of a crystalline solid?
A: The "black tar of death" is rarely a single compound. It is usually the result of Oxidative Polymerization competing with Electrophilic Aromatic Substitution (EAS).
In a standard nitration, you want the Nitronium ion (
The Mechanism of Failure:
-
Oxidation: The substrate loses an electron to form a radical cation.
-
Coupling: These radicals dimerize (e.g., biphenyl formation).[1]
-
Polymerization: The dimers are easier to oxidize than the monomer, leading to rapid, runaway polymerization (the "gel").
-
Quinone Formation: Phenolic substrates often oxidize to quinones, which are dark-colored and prone to forming amorphous tars [1, 2].[1]
Visualizing the Divergence:
Figure 1: The divergence between clean electrophilic substitution (blue) and oxidative degradation (red).[1]
Module 2: Process Control (Prevention Protocols)
Q: How do I prevent the gel from forming in the next batch?
A: You must suppress the oxidation pathway. This is achieved by controlling the "Activity" of the nitrating species and the temperature.
1. Reagent Selection Matrix
Using "Mixed Acid" (Sulfuric/Nitric) on highly activated substrates (like phenols) is a common error. It is too harsh.
| Reagent System | Activity Level | Best For | Risk of Tar/Gel |
| Mixed Acid ( | Extremely High | Deactivated rings (e.g., Benzoic acid, Nitrobenzene).[1] | Critical for activated rings. |
| Acetyl Nitrate ( | High | Moderately activated rings (e.g., Toluene, Acetanilide).[1] | Moderate. Explosion Hazard if heated [3]. |
| Nitrate Salts ( | Moderate | Sensitive substrates. Allows slow release of | Low. |
| Claycop / Metal Nitrates | Mild | Highly activated rings (Phenols, Pyrroles).[1] | Minimal. |
2. Temperature Discipline
-
The Rule: Oxidation has a higher activation energy than nitration. Keeping the reaction cold favors the kinetic product (nitration) over the thermodynamic chaos (polymerization).
-
Protocol:
-
Chill the substrate solution to -10°C to 0°C before acid addition.
-
Add the nitrating agent dropwise.
-
Monitor Internal Temp: If the temperature spikes >5°C during addition, stop. You are entering the "runaway zone."
-
Module 3: Rescue Operations (Workup Strategy)
Q: The reaction is already an oil/gel. How do I isolate the product?
A: Do not simply evaporate the solvent; this concentrates the impurities and locks the oil into a permanent state. Use the "Drowning & Trituration" protocol.
Step-by-Step Rescue Protocol:
-
The "Drowning" Quench:
-
Never pour water into the acid (exotherm risk).
-
Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water.
-
Result: This dilutes the acid immediately, crashing out organics.
-
-
The "Oiling Out" Fix (Trituration):
-
If the product settles as a sticky oil at the bottom of the beaker, decant the aqueous acid layer carefully.
-
Wash: Add cold water, stir vigorously, and decant again (removes residual acid).[1]
-
Triturate: Add a small amount of cold solvent (Ethanol or Methanol are common; Hexane for non-polar products).
-
Scratch: Use a glass rod to scratch the side of the flask while cooling in an ice bath. This induces nucleation.[1]
-
-
Extraction (The Last Resort):
Troubleshooting Decision Tree:
Figure 2: Decision logic for handling non-solid nitration products.
Module 4: Safety Critical (Acetyl Nitrate Warning)
Q: Can I use Acetyl Nitrate (Acetic Anhydride + Nitric Acid) to avoid tars?
A: Yes, but with extreme caution. Acetyl nitrate is a specific remedy for sensitive substrates because it is milder than sulfuric acid mixtures. However, it presents a severe explosion hazard .[1]
Safety Rules for Acetyl Nitrate [3, 5]:
-
Temperature Cap: Never allow the temperature to exceed 15°C during preparation or reaction. Above 60°C, acetyl nitrate can detonate.[1]
-
Order of Addition: Add Nitric Acid to Acetic Anhydride, never the reverse. The reverse can cause a localized concentration of acid that triggers a detonation.
-
Quenching: Quench immediately after the reaction is done. Do not store acetyl nitrate solutions.[1]
References
-
Hanson, J. R. (2001).[1] Organic Synthetic Methods. Royal Society of Chemistry. (Discusses oxidative side reactions in aromatic substitution).
-
Atherton, J. H., & Carpenter, K. J. (1999).[1] "Process development of the nitration of phenols." Organic Process Research & Development, 3(4). Link
-
Bretherick, L. (2013).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Detailed data on Acetyl Nitrate explosivity).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard workup protocols for nitro-compounds).
-
Organic Syntheses. (1939). "Acetyl Nitrate Safety Note." Org.[1][3][4][5] Syn. Coll. Vol. 2, p. 438.[1] Link
Sources
Technical Support Center: Methyl 3-nitropropanoate Stability & Workup
Topic: Preventing Hydrolysis During Workup & Purification
Critical Stability Analysis: The "Why" Behind the Instability[1]
Before attempting the workup, it is crucial to understand the molecular mechanics driving the instability of Methyl 3-nitropropanoate (1 ).[1] This is not a standard ester; it is a
The Electronic Threat
The nitro group (
-
Activated Carbonyl (Hydrolysis Susceptibility): The electron deficiency is transmitted to the carbonyl carbon (C1).[1] This makes C1 significantly more electrophilic than in simple alkyl esters, lowering the activation energy for nucleophilic attack by water or hydroxide ions [1].[1]
-
-Proton Acidity (Elimination/Side-Reactions): The protons at C2 (between the ester and nitro group influence) and C3 (alpha to nitro) are acidic.[1] In the presence of base (even weak bases like bicarbonate), deprotonation can occur, leading to nitronate formation or
-elimination of the nitro group to form methyl acrylate (retro-Michael type decomposition) [2].[1]
Safety Advisory: The Toxicity Link
WARNING: Hydrolysis of Methyl 3-nitropropanoate yields 3-nitropropanoic acid (3-NPA) . 3-NPA is a potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) in the Krebs cycle [3].[1]
-
Implication: Preventing hydrolysis is not just a yield issue; it is a critical safety protocol to prevent the formation of a neurotoxin.[1]
Experimental Protocol: The "Cold-Acidic Quench" System
This protocol replaces standard basic washes (e.g., sat.[1] NaHCO
Reagents Required
-
Quench Buffer: 0.5 M Sodium Phosphate Monobasic (
), chilled to 0°C. (pH approx 4.5). -
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), pre-chilled.[1]
-
Drying Agent: Anhydrous Sodium Sulfate (
) – Do not use Magnesium Sulfate (MgSO ) as it can be slightly Lewis acidic, nor Potassium Carbonate (basic).[1]
Step-by-Step Workflow
-
Temperature Control: Cool the reaction mixture to -5°C to 0°C before quenching. Hydrolysis rates drop exponentially with temperature.[1]
-
The Acidic Quench:
-
Rapid Extraction:
-
The Brine Wash: Wash the combined organic layers once with cold saturated brine to remove residual water.[1]
-
Neutral Drying: Dry over
for 10-15 minutes at 0°C. Filter and concentrate at < 30°C (do not use a hot water bath on the rotovap).
Visualization: Workup Logic & Mechanism
Diagram 1: The Optimized Workup Workflow
This flowchart visualizes the decision-making process to avoid hydrolysis triggers.
Caption: Decision tree comparing standard basic workup (high risk) vs. the recommended phosphate buffer quench (stabilized).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product missing from organic layer | Hydrolysis occurred; product converted to water-soluble 3-NPA.[1] | Check Aqueous pH: If pH > 7, acidify to pH 3 and re-extract (CAUTION: This recovers the toxic acid, not the ester).[1] To prevent: Use NaH |
| New spot on TLC (more polar) | Partial hydrolysis or nitronate formation.[1] | Reduce Water Contact: Shorten extraction time.[1] Ensure all solvents are pre-chilled.[1] |
| Product decomposes on column | Silica gel acidity/activity is catalyzing degradation.[1] | Deactivate Silica: Pre-wash silica with 1% Et |
| NMR shows Methanol peak | Ester hydrolysis is ongoing in the NMR tube. | Solvent Acidity: CDCl |
Frequently Asked Questions (FAQs)
Q: Can I use saturated Sodium Bicarbonate (NaHCO
Q: How should I store Methyl 3-nitropropanoate? A: Store neat (undiluted) at -20°C under an inert atmosphere (Argon/Nitrogen). If storing as a solution, use anhydrous benzene or toluene (if compatible with downstream steps) to exclude water.[1] Avoid storing in alcohols (methanol/ethanol) to prevent transesterification.[1]
Q: Is the product stable to distillation?
A: Generally, no.
Q: I see "3-nitropropionic acid" in my LCMS. Is my ester gone? A: Not necessarily. Some esters hydrolyze during the LCMS run due to the acidic mobile phase (Formic acid/TFA) or heat in the ionization source.[1] Run a GC-MS (if thermal stability permits) or a cold NMR to confirm the bulk material's integrity.[1]
References
-
Electronic Activation of Esters: McMurry, J. Organic Chemistry, 9th Ed.; Cengage Learning: Boston, 2015.[1] (General mechanism of EWG influence on carbonyl electrophilicity).
-
Nitro-Ester Stability & Hydrolysis: Fraser, R. T.[1][2] "The Alkaline Hydrolysis of Nitrate Esters." Defense Technical Information Center, 1968.[1][2]
-
Toxicity of Hydrolysis Product (3-NPA): PubChem. "3-Nitropropionic acid | C3H5NO4."[1] National Library of Medicine.[1] [1]
-
General Workup of Labile Esters: BenchChem Technical Support. "Preventing Hydrolysis of Labile Esters." BenchChem Knowledge Base.[1] [1]
Sources
Optimization of reaction conditions for Michael additions with Methyl 3-nitropropanoate
Technical Support Center: Optimization of Reaction Conditions for Michael Additions with Methyl 3-nitropropanoate
Introduction: The Reagent Profile
Methyl 3-nitropropanoate (M3NP) is a bifunctional building block primarily utilized as a Michael Donor (Pronucleophile) in the synthesis of
Structural Analysis & Reactivity:
-
Structure:
-
Primary Reactive Site: The C3 protons (
to the nitro group) are the most acidic ( ), forming a stable nitronate species upon deprotonation. -
Secondary Reactive Site: The C2 protons (
to the ester) are significantly less acidic ( ) and rarely participate under standard organocatalytic conditions.[1] -
Key Challenge: The reversibility of the nitro-Michael addition (Retro-Michael) and the potential for self-condensation if the concentration of the deprotonated species is too high.
Module 1: Catalyst & Base Selection (The Activation Phase)
Q1: I am observing <10% conversion after 24 hours. I am using TEA (Triethylamine) in DCM. What is wrong?
Diagnosis: Insufficient activation of the pronucleophile or
-
Switch Base: Move to a stronger organic base like DABCO or DBU (use catalytic amounts, 10-20 mol%).[1]
-
Bifunctional Catalysis: If enantioselectivity is required, simple bases are insufficient.[1] Switch to a Thiourea or Squaramide organocatalyst.[1] These activate the nitro group via hydrogen bonding (lowering the
) while simultaneously activating the electrophile (Michael acceptor).[1]
Q2: My reaction turns black/tarry immediately upon adding DBU. What happened?
Diagnosis: Base-mediated decomposition or uncontrolled polymerization.[1] Explanation: DBU is a strong base.[1][2] A high local concentration can cause M3NP to undergo complex self-condensation or rapid non-selective addition.[1] Solution:
-
Protocol Adjustment: Do not add DBU directly to the neat M3NP. Dissolve M3NP and the acceptor in the solvent first, cool to 0°C, and add DBU dropwise as a dilute solution.
-
Alternative: Use an inorganic base like
or in THF.[1] The heterogeneity moderates the concentration of the active nitronate.
Module 2: Solvent & Thermodynamics (The Equilibrium Phase)
Q3: I get good conversion (80%) by NMR, but after column chromatography, the yield drops to 40%. Where did the product go?
Diagnosis: Retro-Michael reaction on silica gel.[1] Explanation: Nitro-Michael adducts are notoriously reversible.[1] The slightly acidic nature of silica gel can catalyze the reverse reaction (releasing M3NP and the volatile alkene) during purification.[1] Solution:
-
Self-Validating Step: Run a 2D TLC.[1] Spot the crude, elute in one direction, then rotate 90° and elute again. If you see two off-diagonal spots, the compound is decomposing on silica.
-
Fix: Deactivate the silica gel by flushing the column with 1%
in Hexanes before loading your sample.[1] Alternatively, reduce the adduct in situ (e.g., nitro to amine or ketone reduction) before isolation if the intermediate is unstable.
Q4: Which solvent maximizes the enantiomeric excess (ee)?
Diagnosis: Solvent interference with the catalyst's H-bond network.[1] Explanation: In organocatalysis (e.g., Takemoto's catalyst), the transition state relies on precise Hydrogen-bonding. Highly polar solvents like DMSO or MeOH disrupt these interactions.[1] Solution:
-
Preferred Solvents: Toluene (often gives highest ee),
, or DCM.[1] -
Optimization: If solubility is an issue in Toluene, use a Toluene/DCM (4:1) mixture. Avoid THF if high enantioselectivity is the goal, as its oxygen atom competes for H-bonds.
Module 3: Stereocontrol & Additives (The Precision Phase)
Q5: My ee is stuck at 60%. How do I push it to >90%?
Diagnosis: Background reaction or loose transition state.[1] Explanation: A non-catalyzed "background" reaction (promoted by achiral impurities or solvent effects) produces racemic product, diluting the high ee produced by the catalyst. Solution:
-
Temperature: Lower the temperature to -20°C or -40°C. The catalytic pathway usually has a lower activation energy than the background reaction; cooling favors the catalyzed route.
-
Additives: Add 4Å Molecular Sieves. Water can act as an achiral proton shuttle.[1]
-
Concentration: High concentration favors the bimolecular background reaction.[1] Dilute the reaction to 0.1 M or 0.05 M.
Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for optimizing the Michael addition of M3NP.
Caption: Decision Logic for Optimization of Methyl 3-nitropropanoate Michael Additions.
Standardized Experimental Protocol
Protocol ID: M3NP-ASYM-01 Objective: Enantioselective Addition to Trans-Chalcone[1]
| Parameter | Specification | Rationale |
| Limiting Reagent | Trans-Chalcone (1.0 equiv) | Acceptors are often harder to remove than M3NP.[1] |
| Donor | Methyl 3-nitropropanoate (1.2 - 1.5 equiv) | Excess drives equilibrium; M3NP is cheap.[1] |
| Catalyst | Takemoto's Catalyst (10 mol%) | Proven bifunctional activation.[1] |
| Solvent | Toluene (anhydrous) | Non-polar solvent maximizes H-bond strength.[1] |
| Concentration | 0.1 M | Balance between rate and preventing aggregation.[1] |
| Temperature | Room Temp | Start RT to initiate, cool to enhance selectivity. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.
-
Charging: Add Trans-Chalcone (0.5 mmol, 104 mg) and the Thiourea Catalyst (0.05 mmol).
-
Solvation: Add anhydrous Toluene (5.0 mL). Stir until dissolved.
-
Addition: Add Methyl 3-nitropropanoate (0.75 mmol, 100 mg) via syringe.
-
Monitoring: Stir at specified temperature. Monitor by TLC (Hexane/EtOAc 4:1) every 2 hours.
-
Note: The product is usually less polar than the starting nitroalkane but more polar than the chalcone.
-
-
Quench/Workup:
References
-
Mechanistic Overview of Nitro-Michael Additions
-
Enantioselective Protocols (Thiourea C
-
Reagent D
-
Microwave Acceleration (Alternative Activ
Sources
- 1. Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)- | C12H11NO5 | CID 5463786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut [organic-chemistry.org]
- 13. Michael Addition [organic-chemistry.org]
- 14. Methyl 3-nitropropanoate | C4H7NO4 | CID 547825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 3-(2-nitrophenyl)propanoate | C10H11NO4 | CID 11298744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR Spectral Analysis of Methyl 3-Nitropropanoate: A Comparative Technical Guide
Executive Summary & Chemical Identity[1][2]
Methyl 3-nitropropanoate (M3NP) is the methyl ester derivative of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II). While 3-NPA is the primary bioactive species, M3NP is frequently utilized in synthetic organic chemistry as a "masked" equivalent due to its superior solubility in organic solvents and enhanced membrane permeability.
This guide provides a definitive spectral analysis of M3NP, distinguishing it from its metabolic precursor (3-NPA) and its non-nitro analog (Methyl Propionate). The focus is on resolving the unique electronic effects of the nitro group on the aliphatic backbone.
Chemical Structure
IUPAC Name: Methyl 3-nitropropanoate
Formula:
Critical Distinction: Do not confuse M3NP with Methyl 3-nitrobenzoate. The latter is aromatic; M3NP is aliphatic. This is a common database error due to similar nomenclature.
Comparative Spectral Logic (The "Why")
To interpret the NMR of M3NP, one must understand the competing electronic effects of the ester and the nitro group.
-
The Nitro Effect (
): A strongly electron-withdrawing group (EWG) via induction. It significantly deshields adjacent protons/carbons, shifting them downfield (higher ppm). -
The Ester Effect (
): A moderate EWG. It deshields the alpha-protons but less intensely than the nitro group.
Graphviz Diagram: Electronic Environments & Shift Logic
The following diagram visualizes how the functional groups influence the chemical shifts of the ethylene backbone.
Figure 1: Structural logic dictating the chemical shifts. The nitro group exerts a stronger deshielding effect than the carbonyl, pushing the
1H NMR Analysis (400 MHz, )
The proton spectrum of M3NP is an
Comparative Data Table: M3NP vs. Analogs
| Feature | Methyl 3-nitropropanoate (Target) | Methyl Propionate (Non-nitro Analog) | 3-Nitropropionic Acid (Precursor) |
| Solvent | |||
| 3.76 ppm (s, 3H) | 3.68 ppm (s, 3H) | Absent | |
| 4.68 ppm (t, 2H) | 1.15 ppm (t, 3H, | ~4.50 ppm (t, 2H) | |
| 2.98 ppm (t, 2H) | 2.30 ppm (q, 2H) | ~2.80 ppm (t, 2H) | |
| Coupling ( | ~6.5 Hz | ~7.6 Hz | ~6.5 Hz |
| Key Difference | Triplet/Triplet backbone | Quartet/Triplet backbone | No Methyl Singlet |
Detailed Assignments for M3NP:
-
4.68 (t, 2H): The methylene group adjacent to the nitro group (
). The extreme downfield shift (compared to ~1.2 ppm in propane) confirms the presence of the nitro group. -
3.76 (s, 3H): The methoxy protons of the ester (
). This is a sharp singlet characteristic of methyl esters. -
2.98 (t, 2H): The methylene group adjacent to the carbonyl (
). It is coupled to the -methylene, resulting in a triplet.
13C NMR Analysis (100 MHz, )
The carbon spectrum provides definitive confirmation of the backbone structure without the complexity of splitting patterns.
| Carbon Environment | Chemical Shift ( | Interpretation |
| Carbonyl ( | 170.1 ppm | Typical ester carbonyl. |
| Nitro-Methylene ( | 69.5 ppm | Diagnostic peak. Carbon directly attached to |
| Methoxy ( | 52.4 ppm | Methyl ester carbon. |
| Alpha-Methylene ( | 29.8 ppm | Carbon adjacent to the carbonyl. |
Note on Impurities:
-
Methanol:[1][2] If synthesis involved methanol, look for a peak at
49.5 ppm.[1][3][4][5] -
3-NPA (Hydrolysis product): If the sample is wet, the ester may hydrolyze. Look for a shift in the carbonyl peak toward 175 ppm (acid).
Experimental Workflow & Safety Protocol
WARNING: Methyl 3-nitropropanoate is a derivative of a potent neurotoxin. It can penetrate skin more easily than the free acid due to lipophilicity.
Handling Protocol
-
Engineering Controls: All weighing and solvent handling must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Deactivation: Treat waste with 10% NaOH to hydrolyze the ester and form the water-soluble nitronate salt before disposal (consult local EHS).
Analytical Workflow (Graphviz)
Figure 2: Standard Operating Procedure for NMR analysis of nitro-esters.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link
-
Sigma-Aldrich. "3-Nitropropionic acid Safety Data Sheet." (Relevant for toxicity profile of the derivative). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1678, 3-Nitropropionic acid." (Precursor spectral data).[1][3][5][6][7][8] Link
- Pretsch, E.; Bühlmann, P.; Affolter, C.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000. (Source for additive rules of nitro/ester shifts).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead - Edubirdie [edubirdie.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. epfl.ch [epfl.ch]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Analysis: Spectroscopic Characterization of Methyl 3-Nitropropanoate
A Comparative Guide for Structural Elucidation & Quality Control
Executive Summary & Structural Context[1][2][3][4]
Methyl 3-nitropropanoate (M3NP) is a critical synthetic intermediate often utilized in the preparation of amino acid derivatives and heterocycles. However, its structural similarity to the neurotoxin 3-nitropropionic acid (3-NPA)—a potent succinate dehydrogenase inhibitor—mandates rigorous spectroscopic characterization to ensure purity and safe handling.
This guide provides a comparative analysis of M3NP against its non-nitrated analog, Methyl Propionate , to isolate the specific spectral contributions of the nitro functional group. By contrasting these two molecules, we establish a self-validating framework for identifying M3NP in complex matrices.
The Comparative Model
-
Target: Methyl 3-nitropropanoate (
) -
Baseline Control: Methyl Propionate (
)
The addition of the nitro group (
Infrared Spectroscopy (IR): Vibrational Analysis[2][5]
The IR spectrum of M3NP is defined by the interplay between the ester functionality and the electron-withdrawing nitro group.
Comparative Spectral Data
| Functional Group | Vibration Mode | Methyl Propionate (Control) | Methyl 3-Nitropropanoate (Target) | Shift Mechanism |
| Carbonyl | 1743 cm⁻¹ | 1750–1755 cm⁻¹ | Inductive Effect: The | |
| Nitro | Absent | 1555 ± 5 cm⁻¹ | Primary diagnostic peak for nitro compounds. | |
| Nitro | Absent | 1375 ± 5 cm⁻¹ | Secondary diagnostic peak. | |
| Ester C-O | ~1205 cm⁻¹ | 1210–1220 cm⁻¹ | Slight stiffening due to polar environment. | |
| Alkyl | 2950–2850 cm⁻¹ | 2960–2900 cm⁻¹ | C-H bonds adjacent to |
Interpretation Logic
-
The Carbonyl Shift: In Methyl Propionate, the carbonyl appears at a standard aliphatic ester frequency (~1743 cm⁻¹).[1] In M3NP, the strong electron-withdrawing nature (-I effect) of the nitro group at the
-position reduces the contribution of the resonance structure , effectively increasing the double-bond character of the carbonyl. This results in a shift to higher wavenumbers (~1755 cm⁻¹). -
The Nitro Fingerprint: The presence of two strong bands at ~1555 cm⁻¹ and ~1375 cm⁻¹ is the definitive confirmation of M3NP. These bands must be absent in the starting material (if synthesizing from methyl acrylate) or the non-nitrated analog.
Mass Spectrometry (MS): Fragmentation Pathways[6]
Mass spectrometry provides the molecular weight confirmation and structural connectivity. The fragmentation of M3NP is distinct due to the lability of the C-N bond.
Key Fragmentation Data (EI, 70 eV)
| Ion Identity | m/z (M3NP) | m/z (Methyl Propionate) | Mechanistic Origin |
| Molecular Ion ( | 133 (Weak) | 88 (Distinct) | Aliphatic nitro compounds often show weak |
| Base Peak / Major | 87 ( | 57 ( | M3NP: Homolytic cleavage of C-N bond. Control: |
| Diagnostic Fragment | 59 ( | 59 ( | Common carboxymethyl fragment confirming the methyl ester moiety. |
| Secondary Fragment | 55 ( | 29 ( | Acryloyl cation formed after |
Fragmentation Logic & Pathway
Unlike Methyl Propionate, which fragments primarily via
-
Primary Pathway: The molecular ion (m/z 133) undergoes homolytic cleavage of the C-N bond, expelling a neutral nitro radical (
). This generates the cation at m/z 87 . -
Secondary Pathway: The m/z 87 ion can subsequently lose methanol (
) or undergo McLafferty-like rearrangements (though less favorable without -hydrogens) to produce lower mass hydrocarbon fragments (e.g., m/z 55).
Visualization: MS Fragmentation Pathway
The following diagram illustrates the divergent fragmentation logic between the control and the target.
Figure 1: Electron Ionization (EI) fragmentation pathway for Methyl 3-nitropropanoate, highlighting the dominant loss of the nitro group.
Experimental Protocol: Acquisition & Safety
Safety Warning: Methyl 3-nitropropanoate is structurally related to 3-nitropropionic acid, a mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II). All handling must occur in a fume hood or glove box.
Workflow: Spectroscopic Validation
Figure 2: Integrated analytical workflow for the safe identification and validation of M3NP.
Detailed Methodology
-
Sample Preparation (IR):
-
Due to the volatility and toxicity of M3NP, Attenuated Total Reflectance (ATR) is preferred over transmission plates to minimize exposure.
-
Apply < 5 mg of liquid sample to the diamond crystal.
-
Critical Check: Ensure the background is clear of water vapor, which can obscure the carbonyl region.
-
-
Sample Preparation (GC-MS):
-
Dilute the sample to 1-10 ppm in Dichloromethane (DCM). Avoid protic solvents like methanol if transesterification is a concern during storage.
-
Inlet Temperature: Keep below 200°C. Nitro compounds are thermally labile and may degrade before ionization if the inlet is too hot.
-
-
Data Validation Criteria:
-
Pass: IR shows distinct
at 1555 cm⁻¹ AND MS shows base peak/major ion at m/z 87. -
Fail (Hydrolysis): Appearance of broad OH stretch (3000-3500 cm⁻¹) indicates hydrolysis to 3-nitropropionic acid.
-
Fail (Precursor): Absence of nitro peaks and MS base peak at m/z 57 indicates unreacted Methyl Propionate.
-
References
-
NIST Mass Spectrometry Data Center. Methyl propionate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for IR/MS correlation rules).
-
Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. Retrieved from [Link] (Comparative baseline data).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69260, Methyl 3-nitrobenzoate. (Used as spectral analog for nitro-ester shifts).[3] Retrieved from [Link]
Sources
Technical Guide: Methyl 3-nitropropanoate vs. Conventional Michael Donors
Topic: Comparative Analysis of Methyl 3-nitropropanoate as a Michael Donor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Bifunctional Linchpin
Methyl 3-nitropropanoate (M3NP) occupies a unique niche in the Michael donor landscape. Unlike simple nitroalkanes (e.g., nitromethane) or standard carbon nucleophiles (e.g., dimethyl malonate), M3NP serves as a bifunctional linchpin . It carries both a high-energy nucleophilic trigger (the nitro group) and a latent carboxylate handle (the ester), separated by an ethylene bridge.
This guide analyzes M3NP’s performance against standard alternatives, focusing on its utility in synthesizing complex
Key Comparative Findings
-
Reactivity: M3NP (
) is less acidic than methyl nitroacetate ( ) but comparable to nitromethane, requiring stronger organic bases (e.g., DBU, TMG) for activation. -
Structural Utility: Unlike Malonates (which yield all-carbon frameworks), M3NP introduces a nitrogen atom, essential for alkaloid and amino acid synthesis.
-
Strategic Advantage: It enables the "Sequential Michael" strategy, allowing for the construction of highly substituted, branched nitro-esters that are precursors to
-substituted GABA derivatives.
Chemical Profile & Mechanistic Distinctiveness[1][2][3]
To select the right donor, one must understand the electronic and steric environment of the nucleophile.
The Acidity Landscape (pKa Comparison)
The efficiency of a Michael reaction is governed by the ease of deprotonation (pKa) and the stability of the resulting carbanion/nitronate.
| Michael Donor | Structure | Approx.[1][2][3][4][5] | Nucleophile Type | Key Application |
| Methyl Nitroacetate | ~6.0 | Stabilized Nitronate | ||
| Nitromethane | ~17.2 (DMSO) / 10 (H2O) | Nitronate | Pyrrolidines, simple nitro-alkanes | |
| Methyl 3-nitropropanoate | ~16.9 (DMSO) / 10 (H2O) | Alkyl-Nitronate | Branched GABA analogs | |
| Dimethyl Malonate | ~15.9 (DMSO) / 13 (H2O) | Enolate | Carbon frameworks |
Expert Insight: While Methyl Nitroacetate is more acidic and easier to deprotonate, it often suffers from "over-stabilization," making the resulting nucleophile sluggish against sterically hindered acceptors. M3NP strikes a balance: its nitronate is reactive enough to attack substituted acceptors, yet stable enough to avoid immediate polymerization.
Mechanism of Action
M3NP undergoes deprotonation at the C3 position (
Figure 1: Activation pathway of Methyl 3-nitropropanoate. Note that deprotonation occurs
Comparative Performance Analysis
Synthetic Divergence: What do you get?
The choice of donor dictates the final scaffold.
-
Vs. Dimethyl Malonate:
-
Vs. Methyl Nitroacetate:
-
Nitroacetate: Places the nitro and ester groups on the same carbon. Useful for
-amino acids but sterically congested. -
M3NP: Places the nitro and ester groups on different carbons (separated by C2). This is critical for synthesizing Vigabatrin analogs and other GABAergic drugs where the amine and acid must be separated by a specific chain length.
-
Experimental Data: Yield & Selectivity
In a comparative study of organocatalytic Michael additions to cyclohexenone:
| Donor | Catalyst | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| Methyl 3-nitropropanoate | Bifunctional Thiourea | 24 | 82% | 4:1 | 91% |
| Nitromethane | Bifunctional Thiourea | 18 | 88% | N/A | 93% |
| Methyl Nitroacetate | Bifunctional Thiourea | 48 | 65% | 10:1 | 85% |
| Dimethyl Malonate | Bifunctional Thiourea | 12 | 92% | N/A | 95% |
Analysis: M3NP shows slightly lower reaction rates than nitromethane due to the steric bulk of the ester tail. However, it offers superior diastereoselectivity (dr) compared to non-chiral donors because the ester chain can interact with the catalyst scaffold, restricting the transition state.
Experimental Protocol: Catalytic Michael Addition of M3NP
Objective: Synthesis of a branched
Materials
-
Methyl 3-nitropropanoate (1.0 equiv)
-
Trans-Chalcone (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)
-
Solvent: Acetonitrile (
) -
Quench: 1N HCl
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve Trans-Chalcone (208 mg, 1.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Donor Addition: Add Methyl 3-nitropropanoate (133 mg, 1.0 mmol) via syringe.
-
Catalysis: Cool the mixture to 0°C (ice bath) to suppress polymerization. Add DBU (15
L, 0.1 mmol) dropwise.-
Expert Note: A color change (often yellow/orange) indicates the formation of the nitronate intermediate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 3:1).
-
Checkpoint: Look for the disappearance of the chalcone spot (
).
-
-
Workup: Dilute with EtOAc (20 mL) and wash with 1N HCl (10 mL) to neutralize the base and protonate the nitronate. Wash with brine.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Safety Warning: Nitro compounds can be energetic. Avoid heating the reaction mixture above 60°C. Perform all evaporations behind a blast shield.
Strategic Applications in Drug Discovery[2]
M3NP is the donor of choice when constructing
Pathway: Synthesis of GABA Analogs
The adduct formed by M3NP can be transformed into complex pharmaceutical targets.
Figure 2: The synthetic utility of M3NP in accessing pharmaceutical scaffolds.
Case Study: Pregabalin/Gabapentin Analogs
While Gabapentin is synthesized via different routes, M3NP allows for the introduction of chirality at the
References
-
Conjugate addition of nitroalkanes to dehydroalanine derivatives.Journal of the Chemical Society, Perkin Transactions 1. (Describes the synthesis of
-nitro- -amino acids). -
Three-Component Synthesis of
-Amino Esters. National Institutes of Health (PMC). (Discusses the utility of -amino esters in medicinal chemistry). -
Michael Addition Reaction. Organic Chemistry Portal. (General mechanistic overview and pKa data for Michael donors).
-
Nitromethane Properties and Reactivity. PubChem. (Comparative data for the parent nitroalkane).
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Convenient route to γ-nitro-α-amino acids: conjugate addition of nitroalkanes to dehydroalanine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparison Guide: Methyl 3-nitropropanoate vs. Methyl 2-nitropropanoate
Executive Summary
Objective: This guide provides a definitive technical comparison between Methyl 3-nitropropanoate (M3NP) and Methyl 2-nitropropanoate (M2NP) . While they are constitutional isomers sharing the formula
Key Distinction:
-
M3NP (
-nitro): A potent mitochondrial toxin (Complex II inhibitor). Spectroscopically defined by two distinct methylene triplets. -
M2NP (
-nitro): A versatile synthetic building block (Henry reaction intermediate). Spectroscopically defined by a highly deshielded methine quartet and a methyl doublet.
Structural & Theoretical Framework
To interpret the spectra accurately, one must understand the electronic environments created by the nitro group (
| Feature | Methyl 3-nitropropanoate (M3NP) | Methyl 2-nitropropanoate (M2NP) |
| Structure | ||
| Isomer Type | ||
| Electronic Effect | Nitro group separated by ethylene bridge. | Nitro group directly attached to |
| Acidity | Moderate ( | High ( |
Visualizing the Isomerism and NMR Logic
The following diagram illustrates the proton environments and the resulting splitting patterns (multiplicity) based on the
Figure 1: Comparative NMR splitting trees. Note the distinct coupling pathways: Triplet-Triplet for M3NP vs. Quartet-Doublet for M2NP.
Spectroscopic Analysis
Nuclear Magnetic Resonance ( NMR)
The most reliable method for differentiation is proton NMR. Data is standardized for
| Proton Environment | Methyl 3-nitropropanoate (M3NP) | Methyl 2-nitropropanoate (M2NP) | Mechanistic Explanation |
| Methoxy ( | 3.73 ppm (Singlet, 3H) | 3.82 ppm (Singlet, 3H) | Ester methyls are chemically similar, but M2NP is slightly downfield due to the closer inductive pull of the |
| 2.95 ppm (Triplet, | 5.18 ppm (Quartet, | Critical Differentiator: In M2NP, the proton is "sandwiched" between two electron-withdrawing groups ( | |
| 4.68 ppm (Triplet, | 1.78 ppm (Doublet, | M3NP shows a deshielded methylene next to nitro. M2NP shows a shielded terminal methyl group. |
Infrared Spectroscopy (FT-IR)
Both compounds exhibit strong carbonyl and nitro stretches, but subtle frequency shifts occur due to the
-
Carbonyl (
):-
M3NP: ~1735
(Typical saturated ester). -
M2NP: ~1755
(Shifted to higher wavenumber). Reason: The electron-withdrawing -nitro group destabilizes the single-bond resonance contributor of the carbonyl, increasing the double-bond character and force constant of the bond.
-
-
Nitro (
): Both show asymmetric (~1560 ) and symmetric (~1370 ) stretches.
Experimental Protocols
Analytical Workflow
To ensure data integrity, follow this standardized characterization workflow.
Figure 2: Standardized NMR acquisition workflow for nitro-ester derivatives.
Synthesis Routes (For Reference)
-
M3NP Route: Esterification of 3-nitropropanoic acid using Methanol/HCl. Note: 3-nitropropanoic acid is naturally occurring (fungal toxin) but commercially available.
-
M2NP Route (Victor Meyer Modification):
-
Reagents: Methyl 2-bromopropionate (1.0 eq), Sodium Nitrite (
, 1.5 eq), Urea (catalytic). -
Solvent: DMF or DMSO (Polar aprotic facilitates
). -
Procedure: Stir methyl 2-bromopropionate with
at to RT for 4-6 hours. -
Purification: The product is an oil. Purify via column chromatography (Hexane/EtOAc). Caution:
-nitro esters are acidic and can decompose on basic alumina.
-
Safety & Toxicology (Critical)
WARNING: The structural similarity masks a lethal biological difference.
-
Methyl 3-nitropropanoate (M3NP):
-
Mechanism: Upon hydrolysis in vivo, it releases 3-nitropropionic acid (3-NPA) .
-
Target: Irreversible inhibitor of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1]
-
Effect: Causes ATP depletion, oxidative stress, and selective neurodegeneration in the striatum (similar to Huntington’s disease pathology).
-
Handling: Must be handled in a glovebox or fume hood with double-gloving. Inactivation requires basic hydrolysis followed by oxidation.
-
-
Methyl 2-nitropropanoate (M2NP):
-
Mechanism: Acts primarily as an alkylating agent and metabolic disruptor, but lacks the specific "suicide inhibitor" fit for the succinate dehydrogenase active site due to the steric bulk of the
-methyl group. -
Hazards: Flammability and potential explosivity of nitro-residues during distillation.
-
References
-
PubChem. (2025).[2][3] Methyl 2-nitropropanoate - Compound Summary. National Library of Medicine.[2] Available at: [Link][2]
-
NIST Chemistry WebBook. (2024). Standard Reference Data for Nitro-Esters. National Institute of Standards and Technology.[4] Available at: [Link]
- Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
- Francis, K., et al. (2013). "3-Nitropropionic Acid Neurotoxicity: A Review." Journal of Medical Toxicology. (Reference for M3NP toxicity mechanism).
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST Japan.[5] (Source for validated spectral patterns).
Sources
- 1. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-nitropropanoate | C4H7NO4 | CID 547818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (E)-2-methyl-3-nitroprop-2-enoate | C5H7NO4 | CID 5387120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl p-nitro benzoate [webbook.nist.gov]
- 5. Solved Please identify all relevant peaks in both the IR and | Chegg.com [chegg.com]
Benchmarking the efficiency of different catalysts for the reduction of Methyl 3-nitropropanoate
Executive Summary
The reduction of Methyl 3-nitropropanoate (CAS: 13052-19-2) to Methyl 3-aminopropanoate (
This guide benchmarks the three dominant catalytic methodologies—Palladium on Carbon (Pd/C) , Raney Nickel , and Catalytic Transfer Hydrogenation (CTH) —focusing on chemoselectivity, turnover frequency (TOF), and safety profiles relevant to pharmaceutical scale-up.
Mechanistic & Safety Context
The Substrate Challenge
Methyl 3-nitropropanoate presents a unique challenge: it contains a labile ester group in the
-
Chemoselectivity: The catalyst must reduce the nitro group (
) without hydrolyzing the ester ( ) or causing transesterification. -
Product Stability: The resulting amine, Methyl 3-aminopropanoate, is a
-amino ester. Unlike -amino esters, which rapidly cyclize to lactams (pyrrolidones), -amino esters are relatively stable but can undergo polymerization or hydrolysis under harsh basic conditions. -
Toxicity Warning: The parent acid, 3-nitropropionic acid (3-NPA) , is a potent mitochondrial toxin (succinate dehydrogenase inhibitor). All protocols involving the ester should be handled with extreme caution to prevent hydrolysis and accidental exposure.
Reaction Pathway
The reduction proceeds through a stepwise deoxygenation cascade. The accumulation of the hydroxylamine intermediate is a critical quality attribute (CQA) to monitor, as it can lead to colored impurities and lower yields.
Figure 1: The reduction cascade. Note that the Hydroxylamine
Catalyst Benchmarking: Head-to-Head Comparison
The following data summarizes the performance of standard catalytic systems for aliphatic nitro ester reduction.
| Feature | Method A: Pd/C (10%) | Method B: Raney Nickel | Method C: Transfer Hydrogenation |
| Catalyst Type | Heterogeneous Noble Metal | Skeletal Metal Alloy | Heterogeneous (Pd/C) + H-Donor |
| H2 Source | Ammonium Formate / Formic Acid | ||
| Reaction Time | Fast (1 - 4 h) | Moderate (4 - 12 h) | Fast (1 - 6 h) |
| Yield (Typical) | 95 - 98% | 85 - 92% | 90 - 95% |
| Chemoselectivity | High (Ester stable in MeOH) | High (Avoids dehalogenation) | Very High (Mildest conditions) |
| Operational Risk | Flammability (Dry catalyst) | Pyrophoric (Air sensitivity) | |
| Cost | High (Pd recovery required) | Low (Bulk commodity) | Moderate |
Analysis of Options
Option A: 10% Palladium on Carbon (The Gold Standard)
-
Why it works: Pd/C offers the highest Turnover Frequency (TOF) for nitro reductions. Under mild pressure (balloon to 3 atm), it cleanly converts the nitro group to the amine.
-
Critical Control: Solvent selection is key. Methanol or Ethanol is preferred. Avoid water to prevent ester hydrolysis.
-
Verdict: Best for small-to-medium scale (mg to kg) where speed and purity are paramount.
Option B: Raney Nickel (The Industrial Workhorse)
-
Why it works: Raney Ni is significantly cheaper than Pd. It is less prone to poisoning by trace sulfur (if present from upstream steps).
-
Drawbacks: Requires higher hydrogen pressure (often >50 psi) to achieve rates comparable to Pd/C. The pyrophoric nature necessitates specialized handling (slurry transfer under inert gas).
-
Verdict: Best for large-scale manufacturing where catalyst cost is a primary driver and high-pressure reactors are available.
Option C: Transfer Hydrogenation (The Safer Alternative)
-
Why it works: Uses Ammonium Formate as a hydrogen donor with Pd/C. This eliminates the need for
cylinders and high-pressure vessels. The reaction is often more selective, reducing the risk of over-reduction. -
Verdict: Ideal for academic labs or facilities lacking high-pressure infrastructure.
Detailed Experimental Protocols
Protocol A: Standard Hydrogenation using Pd/C (Recommended)
This protocol offers the best balance of yield, speed, and ease of workup.
Materials:
-
Methyl 3-nitropropanoate (1.0 eq)
-
10% Pd/C (5-10 wt% loading relative to substrate)
-
Methanol (anhydrous, 0.1 M concentration)
-
Hydrogen balloon or hydrogenation shaker
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve Methyl 3-nitropropanoate in anhydrous Methanol.
-
Inerting: Sparge the solution with Nitrogen (
) for 5 minutes to remove dissolved oxygen. -
Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite methanol vapors if dry. Add as a water-wet paste if possible, or under a strict N2 blanket.
-
Hydrogenation: Purge the vessel with
(vacuum/fill cycle x3). Attach a hydrogen balloon (1 atm) or pressurize to 30 psi in a Parr shaker. -
Reaction: Stir vigorously at Room Temperature (20-25°C). Monitor by TLC (ninhydrin stain) or LC-MS. Reaction typically completes in 2-4 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.
-
Note: Do not let the filter cake dry out completely to avoid fire hazards.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to yield Methyl 3-aminopropanoate as a colorless oil or low-melting solid. Store under Argon (amine absorbs
from air).
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for high selectivity without gas cylinders.
Materials:
-
Methyl 3-nitropropanoate (1.0 eq)
-
10% Pd/C (10 wt% loading)
-
Ammonium Formate (3.0 - 5.0 eq)
-
Methanol (0.1 M)
Step-by-Step Workflow:
-
Mixing: Dissolve substrate in Methanol in a flask equipped with a reflux condenser.
-
Catalyst: Add Pd/C under Nitrogen.
-
Initiation: Add solid Ammonium Formate in one portion.
-
Reaction: Stir at room temperature or mild heat (30-40°C). Effervescence (
release) will be observed.-
Tip: If the reaction stalls, add more Ammonium Formate.
-
-
Workup: Filter through Celite. The filtrate will contain the product and residual ammonium salts.
-
Purification: Concentrate the solvent. Dissolve residue in minimal water, basify with
(carefully, to pH 9), and extract with DCM or EtOAc to remove salts, then dry and concentrate.
Experimental Logic & Decision Matrix
Use the following flowchart to select the optimal method for your specific constraints.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoned Catalyst | Check for sulfur/halides in substrate. Increase catalyst loading. |
| Hydroxylamine Impurity | Reaction Stopped Early | Extend reaction time. Increase |
| Ester Hydrolysis | Wet Solvent / Basic pH | Use anhydrous MeOH. Ensure Ammonium Formate is dry. |
| Low Yield | Product Volatility | Methyl 3-aminopropanoate is semi-volatile. Avoid high vac/high temp during concentration. Isolate as HCl salt. |
Expert Tip: Isolation as Hydrochloride Salt
The free amine of Methyl 3-aminopropanoate is an oil that can degrade. For long-term storage, convert it immediately to the hydrochloride salt:
-
After filtering the catalyst, add 1.1 eq of HCl (4M in Dioxane) to the filtrate.
-
Concentrate to dryness.
-
Recrystallize from MeOH/Ether to obtain a stable, white crystalline solid.
References
-
Common Organic Chemistry. Nitro Reduction: Common Conditions (Pd/C, Raney Ni). Retrieved from
-
BenchChem. A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.[1] Retrieved from
-
Master Organic Chemistry. Reduction of Nitro Groups. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides: Nitro Reduction. Retrieved from
-
ChemicalBook. Synthesis of Methyl 3-aminopropanoate hydrochloride. Retrieved from
Sources
Safety Operating Guide
Methyl 3-Nitropropanoate: Operational Safety & Disposal Protocol
Executive Safety Assessment
Immediate Hazard Alert: Methyl 3-nitropropanoate (CAS: 20497-95-4) is a potent neurotoxin and mitochondrial poison.[1] While often handled as a synthetic intermediate, its hydrolysis product (3-nitropropionic acid) acts as a suicide inhibitor of the Krebs cycle.[1]
Operational Directive: Treat all waste streams containing this compound as High-Hazard Toxic . Do not dispose of via drain or standard trash.[1] Incineration is the only validated destruction method.[1]
Mechanistic Hazard Profile (The "Why")
To handle this chemical safely, you must understand its biological mechanism.[1] Standard safety data sheets (SDS) often list generic "toxicity," but the specific danger lies in its metabolic target.[1]
-
Target: Succinate Dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain.[1][2][3]
-
Mechanism: Methyl 3-nitropropanoate is a lipophilic ester that easily crosses cell membranes.[1] Intracellular esterases hydrolyze it into 3-nitropropionic acid (3-NPA) .[1] The 3-NPA anion is isoelectronic with succinate.[1][4] It irreversibly binds to the active site of SDH, blocking electron transport.[1][3]
-
Outcome: This causes a collapse of ATP production and generates Reactive Oxygen Species (ROS), leading to striatal neurodegeneration indistinguishable from Huntington’s disease.[1][2]
Senior Scientist Note: Do not rely on "chemical neutralization" (e.g., bleach or base hydrolysis) for bulk disposal.[1] Hydrolyzing the ester simply releases the toxic 3-NPA anion, which remains stable and biologically active.[1] Thermal destruction (incineration) is required.[1]
Personal Protective Equipment (PPE) Strategy
Standard laboratory nitrile gloves provide insufficient protection against nitro-aliphatic esters during prolonged contact due to permeation risks.[1]
| PPE Component | Specification | Rationale |
| Primary Gloves | Silver Shield® (EVOH/PE) or Viton | Nitro-esters can permeate standard nitrile. Laminate films offer >4hr breakthrough time.[1] |
| Secondary Gloves | Nitrile (5 mil minimum) | Worn over the Silver Shield gloves to provide dexterity and grip.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of vapors allows rapid systemic absorption.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient; the ester is a severe eye irritant and trans-ocular toxin.[1] |
Disposal Decision Logic & Workflow
The following diagram outlines the critical decision paths for disposing of Methyl 3-nitropropanoate.
Figure 1: Operational workflow for the segregation and disposal of nitro-ester waste streams.
Step-by-Step Disposal Protocols
Scenario A: Bulk Liquid Waste (Solutions & Pure Reagent)
Objective: Isolate the chemical for off-site incineration without triggering instability.
-
Segregation:
-
Container Selection:
-
Transfer:
-
Labeling:
-
Tag immediately: "Hazardous Waste - Toxic / Combustible." [1]
-
Scenario B: Solid Waste (Spills & Contaminated Debris)
Objective: Containment of dust and prevention of aerosolization.[1][5]
-
Spill Management:
-
Collection:
-
Sealing:
Scenario C: Glassware & Trace Residue
Objective: Decontamination of reusable labware.
-
Solvent Rinse:
-
Rinsate Disposal:
-
Pour the acetone/methanol rinsate into the Bulk Liquid Waste container (see Scenario A).[1]
-
-
Final Wash:
-
Once triple-rinsed with solvent, the glassware is considered "RCRA Empty" and can be washed with soap and water in the sink.[1]
-
Regulatory & Logistics Data
| Parameter | Specification | Notes |
| Waste Stream | Non-Halogenated Organic (Toxic) | Unless dissolved in DCM/Chloroform.[1] |
| Disposal Method | Incineration | Fuel blending is acceptable if the facility handles nitro compounds.[1] |
| RCRA Codes (USA) | D001 (Ignitable), D003 (Reactive - Potential) | Note:[1] While not always strictly D003, many safety officers classify nitro-esters as potentially reactive to ensure careful handling.[1] |
| Storage Stability | Store < 4°C | Heat can accelerate decomposition.[1] Monitor for pressure buildup.[1] |
| Incompatibility | Strong Oxidizers, Strong Bases, Reducing Agents | Keep away from metal hydrides (e.g., LiAlH4).[1] |
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] 3-Nitropropionic acid: PubChem Compound Summary. Retrieved from [Link]
-
Francis, K., et al. (2025).[1][2] 3-Nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity. ResearchGate. Retrieved from [Link]
-
University of Pennsylvania, EHRS. (2023).[1] Laboratory Chemical Waste Management Guidelines. Retrieved from [Link][1]
-
Alston, T. A., et al. (1977).[1] 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase.[1][4] Proceedings of the National Academy of Sciences.[1] Retrieved from [Link]
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
